DHPA
Description
Properties
CAS No. |
452094-30-3 |
|---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.226 |
IUPAC Name |
4-(6-aminopurin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,17-18H,12H2 |
InChI Key |
VOUFDNLWFYVWNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C=NC(=C3C2=NC=N3)N)O)O |
Synonyms |
3-(3,4-Dihydroxyphenyl)adenine; 4-(6-Amino-3H-purin-3-yl)-1,2-benzenediol |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Functions of 3,4-Dihydroxyphenylacetic Acid (DOPAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, playing a crucial role in dopaminergic neurotransmission and cellular homeostasis. Beyond its role as a metabolic byproduct, DOPAC exhibits intrinsic biological activities, including antioxidant and potential neuromodulatory functions. Dysregulation of DOPAC levels has been implicated in the pathophysiology of several neurological disorders, most notably Parkinson's disease, making it a valuable biomarker for disease diagnosis and progression. This technical guide provides a comprehensive overview of the biological functions of DOPAC, with a focus on its synthesis, degradation, and multifaceted roles in both physiological and pathological conditions. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this critical molecule for researchers, scientists, and professionals in drug development.
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) is a catechol-containing organic acid that serves as a major catabolite of dopamine in the central nervous system and peripheral tissues.[1][2] Its formation is a key step in the intracellular metabolism of dopamine, primarily occurring within the presynaptic neuron.[1] Historically viewed as an inactive end-product of dopamine degradation, emerging evidence suggests that DOPAC possesses its own biological significance, contributing to the antioxidant capacity of neuronal cells and potentially modulating cellular signaling pathways. Furthermore, alterations in DOPAC concentrations in cerebrospinal fluid (CSF) and brain tissue are strongly correlated with the degeneration of dopaminergic neurons, positioning it as a critical biomarker in the study and clinical management of Parkinson's disease and other synucleinopathies.[2][3] This guide aims to provide an in-depth technical examination of the biological functions of DOPAC, offering valuable insights for the scientific and drug development communities.
Dopamine Metabolism and the Formation of DOPAC
The synthesis of DOPAC is intricately linked to the metabolic fate of cytoplasmic dopamine. The primary pathway involves two key enzymatic steps:
-
Oxidative Deamination by Monoamine Oxidase (MAO): Cytoplasmic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[4] MAO catalyzes the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and potentially toxic intermediate.[4] Both isoforms of MAO, MAO-A and MAO-B, can metabolize dopamine.[5]
-
Oxidation by Aldehyde Dehydrogenase (ALDH): DOPAL is rapidly detoxified by aldehyde dehydrogenase (ALDH), which oxidizes it to the more stable and less toxic DOPAC.[4] This enzymatic conversion is crucial for preventing the accumulation of the neurotoxic DOPAL.
DOPAC can then be further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA), another major dopamine metabolite.[6]
Quantitative Data on DOPAC
The concentration of DOPAC in biological fluids and tissues is a critical indicator of dopamine turnover and dopaminergic neuron integrity.
Table 1: DOPAC Concentrations in Human Cerebrospinal Fluid (CSF)
| Condition | DOPAC Concentration (nmol/L) | Reference |
| Healthy Controls | 2.15 ± 0.18 | [3] |
| Parkinson's Disease | 0.86 ± 0.09 | [3] |
| Multiple System Atrophy (MSA) | 1.00 ± 0.09 | [3] |
| Pure Autonomic Failure (PAF) | 1.32 ± 0.12 | [3] |
| Pre-Clinical Parkinson's Disease | Lower than No-PD group (p=0.0354) | [1] |
| No-PD (at-risk individuals) | Higher than Pre-Clinical PD group | [1] |
Table 2: DOPAC Concentrations in Human Brain Regions
| Brain Region | DOPAC Concentration | Reference |
| Dopamine-rich areas | Fraction of HVA levels | [7] |
| Various (22 areas studied) | Significant amounts found even in areas with low dopaminergic innervation | [8] |
Table 3: Enzyme Kinetics for DOPAC Synthesis
| Enzyme | Substrate | Km (µM) | Reference |
| MAO-A | Dopamine | 120 | [5] |
| MAO-B | Dopamine | 340 | [5] |
| ALDH2 | DOPAL | 4.2 | [9] |
Table 4: IC50 Values for DOPAC and its Metabolites
| Compound | Target | IC50 (µM) | Cell/System | Reference |
| DOPAC | Glutathione S-transferase (GST) | 260.0 | N27 dopaminergic cells | [10][11] |
| DOPAC | Glutathione S-transferase (GST) | 73.70 | Equine liver | [10][11] |
| DOPAC-Quinone | NADH-Oxidase | 177.8 | Rat brain mitochondria | [12] |
| DOPAC-Quinone | Complex I | 181.9 | Rat brain mitochondria | [12] |
| DOPAC-Quinone | Complex III | 109.6 | Rat brain mitochondria | [12] |
Biological Functions of DOPAC
Indicator of Dopamine Turnover and Neuronal Activity
The primary and most well-established function of DOPAC is as an indicator of presynaptic dopamine metabolism.[1] The ratio of DOPAC to dopamine is often used as a proxy for the rate of dopamine turnover.[13] Elevated DOPAC levels can reflect increased dopamine release and subsequent metabolism, while decreased levels are indicative of reduced dopamine synthesis or neuronal loss.[3]
Antioxidant Properties
DOPAC, being a catechol, possesses inherent antioxidant properties. It can act as a scavenger of free radicals, thereby protecting cells from oxidative damage.[14] Studies have shown that DOPAC can suppress lipid peroxidation in a dose-dependent manner.[15] This antioxidant activity is significant as oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.
Modulation of Cellular Signaling Pathways
While direct signaling roles of DOPAC are still under investigation, evidence suggests it can influence cellular pathways. For instance, dopamine and its metabolites have been shown to modulate the activity of transcription factors like nuclear factor-kappa B (NF-κB), which is involved in inflammatory responses.[6][16] Dopamine D4 receptor activation can also differentially regulate Akt/NF-κB and extracellular signal-regulated kinase (ERK) pathways.[17] The extent to which DOPAC directly participates in these signaling cascades requires further elucidation.
Role in Neurotoxicity
Under certain conditions, DOPAC may contribute to cellular dysfunction. In the presence of nitric oxide (NO), DOPAC has been shown to modulate NO-induced toxicity in PC-12 cells, leading to mitochondrial dysfunction.[18] The combination of DOPAC and NO can induce mitochondrial membrane potential dissipation and ATP depletion.[18] Furthermore, the oxidized form of DOPAC, DOPAC-quinone, can inhibit mitochondrial respiratory chain complexes, specifically Complex I and Complex III.[12]
References
- 1. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Cerebrospinal fluid biomarkers of central catecholamine deficiency in Parkinson’s disease and other synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor signalling controls inflammation in acute pancreatitis via a PP2A‐dependent Akt/NF‐κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine activates NF-κB and primes the NLRP3 inflammasome in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of DHPA Formation from Dopamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylacetaldehyde (DHPA), commonly known as DOPAL, is a highly reactive and neurotoxic metabolite of the neurotransmitter dopamine. Its formation is a critical step in dopamine catabolism, and dysregulation of this process is increasingly implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the core mechanisms of this compound formation from dopamine, detailing both the primary enzymatic pathways and contributing non-enzymatic processes. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to support researchers and professionals in drug development.
Introduction
Dopamine, a central neurotransmitter in the brain, is integral to motor control, motivation, and reward. Its metabolism is a tightly regulated process to ensure proper signaling and prevent the accumulation of toxic byproducts. A key catabolic pathway involves the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (this compound).[1] While this compound is typically rapidly detoxified, its accumulation can lead to significant cellular stress and neurotoxicity.[2] Understanding the mechanisms governing this compound formation is therefore paramount for developing therapeutic strategies for dopamine-related neuropathologies.
Enzymatic Formation of this compound
The primary route of this compound formation from dopamine is an enzymatic process catalyzed by monoamine oxidases (MAOs).[3] MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[4] Two main isoforms, MAO-A and MAO-B, are involved in dopamine metabolism.[5]
The Role of Monoamine Oxidase (MAO)
Both MAO-A and MAO-B contribute to the conversion of dopamine to this compound, though their relative contributions can vary depending on the brain region and species.[5][6] In the rat striatum, for instance, MAO-A is the predominant form for dopamine metabolism, whereas in the human brain, both isoforms play significant roles.[5][7][8] The enzymatic reaction proceeds as follows:
Dopamine + O₂ + H₂O → 3,4-Dihydroxyphenylacetaldehyde (this compound) + NH₃ + H₂O₂
The production of hydrogen peroxide (H₂O₂) as a byproduct of this reaction contributes to oxidative stress within dopaminergic neurons.[4]
Kinetic Parameters of MAO-A and MAO-B
The efficiency of dopamine conversion by MAO-A and MAO-B can be described by their Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction velocity). These parameters are crucial for understanding the dynamics of this compound formation under different physiological and pathological conditions.
| Enzyme | Species | Brain Region/Tissue | Km (µM) | Vmax (nmol/mg protein/min) | Reference(s) |
| MAO-A | Rat | Whole Brain | 120 | Not explicitly stated | [9] |
| Human | Cerebral Cortex | 210 | Not explicitly stated | [6] | |
| MAO-B | Rat | Whole Brain | 340 | Not explicitly stated | [9] |
| Human | Cerebral Cortex | 230 | Not explicitly stated | [6] |
Note: Vmax values are often reported in various units and can be dependent on the specific experimental conditions and tissue preparation. The provided table summarizes the available Km values, which indicate the substrate concentration at half-maximal velocity.
Inhibition of MAO and its Impact on this compound Formation
Pharmacological inhibition of MAO is a key therapeutic strategy for increasing dopamine levels in conditions like Parkinson's disease and depression. Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) are widely used. Their inhibitory constants (Ki) quantify their potency.
| Inhibitor | Target Enzyme | Ki (µM) | Reference(s) |
| Clorgyline | MAO-A | 0.054 | [1] |
| MAO-B | 58 | [1] | |
| Selegiline | MAO-B | 0.011 (IC50) | [10] |
Inhibition of MAO, particularly MAO-A in rodents, leads to a significant reduction in the formation of this compound and its downstream metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[1][3][11]
Non-Enzymatic Formation of this compound
While the enzymatic pathway is predominant, non-enzymatic conversion of dopamine can also contribute to this compound formation, primarily through auto-oxidation. This process is significantly slower than the MAO-catalyzed reaction but can be exacerbated under conditions of oxidative stress.[12]
Dopamine Auto-oxidation
In the presence of oxygen and metal ions, dopamine can auto-oxidize to form a dopamine-o-quinone. This highly reactive intermediate can then undergo further reactions, which may include pathways leading to this compound, though this is not the primary product of auto-oxidation. The rate of dopamine auto-oxidation is pH-dependent, increasing at more alkaline pH.[12][13][14] The rate constant for dopamine o-quinone cyclization at physiological pH is approximately 0.147 s⁻¹, which is comparable to the rate of MAO-B catalyzed dopamine decomposition (approximately 1 s⁻¹).[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Overview of this compound formation and metabolism.
Caption: Experimental workflow for in vitro MAO activity assay.
References
- 1. apexbt.com [apexbt.com]
- 2. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of selective inhibition of monoamine oxidase A or B on striatal metabolism of L-DOPA in hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of deprenyl (selegiline) on intra- and extraneuronal dopamine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superoxide is the critical driver of DOPAL autoxidation, lysyl adduct formation, and crosslinking of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased L-DOPA-derived dopamine following selective MAO-A or-B inhibition in rat striatum depleted of dopaminergic and serotonergic innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis Pathways of 3,4-Dihydroxyphenylacetic Acid (DOPAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways of 3,4-dihydroxyphenylacetic acid (DOPAC), a critical metabolite of the neurotransmitter dopamine. The guide details the primary biosynthetic route in mammals, involving the sequential action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), and explores alternative synthesis methodologies including chemical synthesis, microbial biotransformation, and pathways in plants. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, quantification, and biological relevance of DOPAC. The guide includes detailed experimental protocols, quantitative data organized into comparative tables, and visual diagrams of pathways and workflows to facilitate a deeper understanding of the core concepts.
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) is a key catabolite of dopamine, a neurotransmitter essential for numerous physiological functions including motor control, motivation, reward, and cognitive function.[1] The concentration and turnover of DOPAC in various tissues, particularly in the brain, are often used as an index of dopaminergic activity.[2] Dysregulation of the dopaminergic system and altered DOPAC levels have been implicated in a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[3][4] A thorough understanding of the synthesis pathways of DOPAC is therefore crucial for the development of novel therapeutic strategies targeting the dopaminergic system.
This guide provides a detailed examination of the multifaceted synthesis of DOPAC, encompassing its primary formation through dopamine metabolism in mammals, as well as chemical and biological production methods.
Biosynthesis of DOPAC in Mammals
The principal route for DOPAC synthesis in mammals is the intracellular enzymatic degradation of dopamine.[1][5][6] This two-step process is primarily carried out within the cytoplasm of dopaminergic neurons and glial cells.[7]
Enzymatic Conversion of Dopamine to DOPAL
The initial and rate-limiting step in this pathway is the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This reaction is catalyzed by the enzyme monoamine oxidase (MAO) , a flavin-containing enzyme located on the outer mitochondrial membrane.[1][7] There are two main isoforms of MAO: MAO-A and MAO-B, both of which can metabolize dopamine.[1][8]
Enzymatic Conversion of DOPAL to DOPAC
DOPAL is a highly reactive and potentially neurotoxic aldehyde.[6][9] It is rapidly detoxified by oxidation to the less reactive carboxylic acid, DOPAC. This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH) , which is present in both cytosolic and mitochondrial forms.[6][7]
Quantitative Data: Enzyme Kinetics
The efficiency of DOPAC synthesis is dependent on the kinetic parameters of MAO and ALDH. The following table summarizes key kinetic data for these enzymes.
| Enzyme | Substrate | Species/Tissue | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| MAO-A | Dopamine | Rat Brain | 120 | Not specified | [1] |
| MAO-B | Dopamine | Rat Brain | 340 | Not specified | [1] |
| ALDH9A1 (Hs) | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | Human | Not specified | Not specified | [8] |
| ALDH (Mito) | Acetaldehyde | Human Liver | 0.2 | Not specified | [10] |
| ALDH (Cyto) | Acetaldehyde | Human Liver | 30 | Not specified | [10] |
Note: Kinetic parameters for ALDH with DOPAL as a substrate are not extensively reported. The provided data for acetaldehyde gives an indication of the enzyme's activity.
Quantitative Data: DOPAC Concentrations in Brain Regions
The concentration of DOPAC varies across different regions of the brain, reflecting the density of dopaminergic neurons and the rate of dopamine turnover.
| Brain Region | Species | DOPAC Concentration (ng/g tissue) | Reference |
| Caudate Putamen (Striatum) | Rat | 2000 - 3000 | [11][12] |
| Nucleus Accumbens | Rat | 1000 - 2000 | [12] |
| Olfactory Tubercle | Rat | 1500 - 2500 | [12] |
| Frontal Cortex | Rat | 50 - 150 | [13] |
| Amygdala | Rat | 100 - 300 | [14] |
| Hippocampus | Rat | 20 - 100 | [11] |
| Cerebellum | Rat | < 50 | [14] |
| Caudate Nucleus | Human | ~1500 | [15] |
| Putamen | Human | ~2000 | [15] |
Chemical Synthesis of DOPAC
DOPAC can be chemically synthesized in the laboratory, most commonly through the demethylation of 3,4-dimethoxyphenylacetic acid. This method is useful for producing DOPAC standards for analytical purposes or for use in in vitro studies.
Demethylation of 3,4-Dimethoxyphenylacetic Acid
The cleavage of the two methyl ether groups of 3,4-dimethoxyphenylacetic acid is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).[16][17]
Experimental Protocol: Chemical Synthesis of DOPAC
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Boron tribromide (BBr₃) solution (1M in dichloromethane) or 48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure using Boron Tribromide (BBr₃): [18]
-
Dissolve 3,4-dimethoxyphenylacetic acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a stoichiometric excess of 1M BBr₃ solution in dichloromethane dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude DOPAC.
-
The crude product can be further purified by recrystallization or column chromatography.
Procedure using Hydrobromic Acid (HBr):
-
To a round-bottom flask, add 3,4-dimethoxyphenylacetic acid and 48% hydrobromic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain DOPAC.
Microbial and Plant-Based Synthesis of DOPAC
DOPAC can also be synthesized through biological processes in microorganisms and plants, offering alternative and potentially more sustainable production methods.
Microbial Biotransformation
Certain microorganisms possess the enzymatic machinery to convert precursor molecules into DOPAC. One notable example is the aerobic biotransformation of 4-hydroxyphenylacetic acid to DOPAC by whole-cell cultures of Arthrobacter protophormiae.[7] This process has been reported to achieve a yield of 52%.[7]
Experimental Protocol: Microbial Biotransformation
Materials:
-
Arthrobacter protophormiae (e.g., ATCC 19271)
-
Nutrient broth (e.g., ATCC Medium 3)
-
4-Hydroxyphenylacetic acid
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Shaking incubator
-
Centrifuge
-
HPLC for analysis
Procedure:
-
Culture Preparation: Inoculate Arthrobacter protophormiae into nutrient broth and incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.[19]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Biotransformation: Resuspend the cell pellet in a phosphate buffer containing 4-hydroxyphenylacetic acid as the substrate.
-
Incubation: Incubate the cell suspension in a shaking incubator at 30°C.
-
Monitoring: Periodically take samples from the reaction mixture, centrifuge to remove cells, and analyze the supernatant for DOPAC formation using HPLC.
-
Product Isolation: After the desired conversion is achieved, centrifuge the entire reaction mixture to remove the cells. The supernatant containing DOPAC can be further purified using techniques like solid-phase extraction or preparative HPLC.
DOPAC Synthesis in Plants
DOPAC is a naturally occurring compound in some plants, such as in the bark of Eucalyptus globulus.[7] The biosynthetic pathway in plants can be analogous to that in mammals, starting from the amino acid tyrosine.
Experimental Protocol: Extraction of DOPAC from Plant Material
Materials:
-
Plant tissue (e.g., dried and ground bark of Eucalyptus globulus)
-
Methanol (or other suitable organic solvent)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge or filtration setup
-
Rotary evaporator
-
HPLC for analysis
-
Extraction: Macerate the powdered plant material with a solvent such as methanol or a methanol/water mixture. Acidifying the solvent (e.g., with 0.1% HCl) can improve the extraction of phenolic acids. The extraction can be performed at room temperature with stirring for several hours or using techniques like sonication or Soxhlet extraction.
-
Filtration/Centrifugation: Separate the solid plant material from the extract by filtration or centrifugation.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator.
-
Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by acidified water. b. Load the concentrated plant extract (dissolved in a suitable solvent) onto the cartridge. c. Wash the cartridge with a non-polar solvent to remove lipids and other non-polar compounds. d. Elute the phenolic acids, including DOPAC, with a more polar solvent like methanol.
-
Analysis: Analyze the eluted fraction for DOPAC content using HPLC.
Experimental Protocols for DOPAC Quantification
Accurate quantification of DOPAC is essential for studying its role in biological systems. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the most commonly used method due to its high sensitivity and selectivity.
HPLC-ECD Analysis of DOPAC in Brain Tissue
Protocol:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest on a cold plate.
-
Homogenize the tissue in a cold solution of perchloric acid (e.g., 0.1 M) containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase typically consisting of a phosphate or citrate buffer, an ion-pairing agent (e.g., octane sulfonic acid), and an organic modifier (e.g., methanol or acetonitrile).
-
Detect DOPAC using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the DOPAC concentration by comparing the peak area to that of a standard curve.
-
Conclusion
This technical guide has provided a detailed and comprehensive overview of the synthesis of 3,4-dihydroxyphenylacetic acid. The primary biosynthetic pathway in mammals via the enzymatic action of MAO and ALDH on dopamine has been thoroughly described, supplemented with quantitative kinetic data and regional brain concentrations. Furthermore, alternative synthesis methods, including a detailed protocol for chemical synthesis, and overviews of microbial and plant-based production, have been presented. The inclusion of detailed experimental protocols for synthesis and quantification, along with clear visual diagrams, aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate the role of DOPAC in health and disease. The continued study of DOPAC synthesis and regulation will undoubtedly contribute to a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. gold.jgi.doe.gov [gold.jgi.doe.gov]
- 4. Mapping dopamine receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dynamics of dopamine metabolism in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the significance of regional dopamine metabolism in the rat brain for the classification of centrally acting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 15. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 19. JCM Catalogue [jcm.riken.jp]
- 20. mdpi.com [mdpi.com]
- 21. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Neurobiology of Dihydroergocryptine (DHEC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydroergocryptine (DHEC), an ergot derivative, is a dopamine agonist primarily utilized in the management of Parkinson's disease. Its neurobiological activity is centered on its interaction with dopamine receptors in the central nervous system. This document provides a comprehensive overview of the foundational studies of DHEC, detailing its receptor binding profile, associated signaling pathways, and the experimental methodologies used for its characterization. It is intended to serve as a technical resource for professionals engaged in neurobiological research and drug development.
Quantitative Data: Receptor Binding Affinity
The cornerstone of DHEC's neurobiological profile is its affinity for various dopamine receptor subtypes. As a dopamine agonist, it mimics the action of endogenous dopamine. The following table summarizes the binding affinities of Dihydroergocryptine for human dopamine D1, D2, and D3 receptors, presented as the dissociation constant (Kd) and the inhibition constant (Ki). Lower values indicate a higher binding affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source |
| Dopamine D2 | Dihydroergocryptine | Kd | ~5-8 | [1] |
| Dopamine D1 | α-Dihydroergocryptine | Ki | 35.4 | |
| Dopamine D3 | Dihydroergocryptine | Kd | ~30 | [1] |
Signaling Pathways
Dihydroergocryptine exerts its effects by activating dopamine receptor-mediated signaling cascades. Its primary action is as a potent agonist at D2 receptors, with partial agonist activity at D1 and D3 receptors.
D2 Receptor-Mediated Signaling
As a potent D2 receptor agonist, DHEC primarily activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). This cascade is a key mechanism for modulating neuronal excitability.
D1 Receptor-Mediated Signaling
Through its partial agonism at D1 receptors, DHEC can stimulate the Gs/olf signaling pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of PKA. This pathway is generally associated with excitatory neuronal effects.
Neuroprotective Mechanisms
Beyond its receptor-mediated actions, studies suggest that DHEC may also exert neuroprotective effects. One proposed mechanism is the modulation of voltage-gated sodium channels, which appears to be at least partially independent of its D2 receptor agonism.[2] Additionally, some research points towards an antioxidant effect through the reduction of intracellular peroxide formation.[1]
Experimental Protocols
The characterization of Dihydroergocryptine's neurobiological activity relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the foundational research of DHEC and other dopamine agonists.
Radioligand Binding Assay
This technique is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of DHEC for dopamine receptors.
General Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum) or cells expressing the dopamine receptor subtype of interest in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Saturation Binding (to determine Kd of a radiolabeled ligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [3H]DHEC).
-
For each concentration, prepare parallel tubes containing an excess of an unlabeled competing ligand to determine non-specific binding.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (receptor density).
-
-
Competition Binding (to determine Ki of an unlabeled ligand like DHEC):
-
Incubate a fixed amount of membrane protein with a fixed concentration of a suitable radioligand and increasing concentrations of the unlabeled test compound (DHEC).
-
Separate bound and free radioligand and measure radioactivity as described above.
-
Analyze the data to determine the IC50 (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a living animal, providing insights into the effects of a drug on neurotransmission.
Objective: To measure the effect of DHEC administration on dopamine levels in a specific brain region (e.g., the striatum).
General Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Administer DHEC to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples to measure changes in dopamine concentration following drug administration.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the changes in dopamine levels relative to the baseline.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Conclusion
The foundational neurobiology of Dihydroergocryptine is characterized by its potent agonism at D2 dopamine receptors and partial agonism at D1 and D3 receptors. This receptor interaction profile translates into the modulation of key intracellular signaling cascades, primarily the adenylyl cyclase/cAMP pathway, which underlies its therapeutic effects in conditions such as Parkinson's disease. Furthermore, emerging evidence suggests potential neuroprotective mechanisms that may be independent of its primary dopaminergic activity. The continued investigation of DHEC and related compounds, utilizing the experimental paradigms detailed herein, will be crucial for a deeper understanding of their therapeutic potential and for the development of novel neuropharmacological agents.
References
The Neurochemical Profile of 3,4-Dihydroxyphenylacetic Acid (DOPAC): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the neurochemical properties of 3,4-Dihydroxyphenylacetic Acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related neurological disorders.
Executive Summary
3,4-Dihydroxyphenylacetic Acid (DOPAC) is a key catabolite of dopamine, formed through the enzymatic action of monoamine oxidase (MAO).[1][2][3] While not possessing significant direct activity at neurotransmitter receptors, the quantification of DOPAC levels serves as a critical indicator of presynaptic dopamine turnover and the overall health of dopaminergic neurons.[2][3] This guide details the metabolic pathway of DOPAC, its role as a biomarker, the effects of pharmacological agents on its concentration, and standardized protocols for its measurement.
Dopamine Metabolism and the Formation of DOPAC
Dopamine is metabolized via two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] DOPAC is formed when dopamine is first acted upon by MAO within the presynaptic neuron to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (AD).[2][4] Subsequently, DOPAC can be further metabolized by COMT to form homovanillic acid (HVA).[1][2]
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of 3,4-Dihydroxyphenylacetic Acid (DHPA) on Glucose and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid (DHPA), a primary metabolite of dietary polyphenols, is emerging as a significant modulator of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, drawing from in vivo and in vitro studies. The document details the quantitative impact of this compound on key metabolic parameters, outlines the experimental protocols utilized in these investigations, and visualizes the known signaling pathways through which this compound exerts its metabolic benefits. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound on mice fed a high-fat diet (HFD).
Table 1: Effects of this compound on Body Weight and Adiposity in HFD-Fed Mice [1]
| Parameter | HFD Group (Mean ± SD) | HFD + this compound Group (Mean ± SD) | % Change with this compound |
| Body Weight Gain (g) | 9.50 ± 1.16 | 7.54 ± 1.22 | -20.63% |
| Perirenal Fat Coefficient (%) | 1.85 ± 0.23 | 1.45 ± 0.18 | -21.62% |
| Epididymal Fat Coefficient (%) | 2.10 ± 0.28 | 1.68 ± 0.21 | -20.00% |
| Liver Index (%) | 3.45 ± 0.09 | 3.30 ± 0.25 | -4.35% |
Table 2: Effects of this compound on Serum Lipid Profile in HFD-Fed Mice [1]
| Parameter | HFD Group (Mean ± SD) | HFD + this compound Group (Mean ± SD) | % Change with this compound |
| Total Cholesterol (mmol/L) | 5.88 ± 0.45 | 4.65 ± 0.38 | -20.90% |
| Triglycerides (mmol/L) | 1.50 ± 0.18 | 1.11 ± 0.15 | -26.00% |
| Low-Density Lipoprotein Cholesterol (LDL-c) (mmol/L) | 1.10 ± 0.15 | 0.60 ± 0.10 | -45.09% |
Table 3: Effects of this compound on Glucose Homeostasis in HFD-Fed Mice [1]
| Parameter | HFD Group | HFD + this compound Group | Observation |
| Fasting Blood Glucose | Significantly higher than normal | Significantly lower than HFD group | This compound improves fasting hyperglycemia. |
| Oral Glucose Tolerance Test (OGTT) - AUC | Significantly higher than normal | Significantly lower than HFD group | This compound enhances glucose tolerance. |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's metabolic effects.
Animal Model and this compound Administration
-
Animal Model: Male C57BL/6J mice are typically used. To induce a metabolic syndrome phenotype, mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 10-12 weeks.
-
This compound Administration: 3,4-Dihydroxyphenylacetic acid is administered via oral gavage. A common dosage regimen is 75 mg/kg or 150 mg/kg of body weight, administered daily for a period of 4 to 10 weeks.[1][2] A control group receives the vehicle (e.g., saline or water) under the same schedule.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[3][4]
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein using a glucometer.[3]
-
Glucose Administration: A glucose solution (commonly 2 g/kg body weight) is administered orally via gavage.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[3]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Measurement of Serum Lipids
-
Sample Collection: At the end of the treatment period, mice are fasted, and blood is collected via cardiac puncture or from the retro-orbital sinus. The blood is then centrifuged to separate the serum.
-
Analysis: Serum levels of total cholesterol, triglycerides, and LDL-cholesterol are determined using commercially available enzymatic assay kits.
Hepatic Triglyceride Measurement
-
Tissue Collection: Livers are excised from euthanized mice, weighed, and snap-frozen in liquid nitrogen or stored at -80°C.
-
Lipid Extraction: A portion of the liver tissue is homogenized, and total lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1 v/v).[5]
-
Quantification: The extracted lipids are dried and then dissolved in a suitable solvent. Triglyceride content is then measured using a commercial colorimetric assay kit.[5]
In Vitro Glucose Uptake Assay (L6 Myotubes)
This assay measures the direct effect of this compound on glucose uptake in a skeletal muscle cell line.
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes, which are more representative of mature muscle fibers.[6][7]
-
Treatment: Differentiated myotubes are treated with varying concentrations of this compound for a specified period. Insulin is often used as a positive control.
-
Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose. After incubation, the cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.[7]
Signaling Pathways and Mechanisms of Action
This compound appears to exert its beneficial effects on glucose and lipid metabolism through multiple signaling pathways. The following diagrams illustrate the currently understood mechanisms.
This compound and the MAPK-MLCK Pathway in the Intestinal Barrier
This compound has been shown to improve gut barrier function in type 2 diabetic mice by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Myosin Light Chain Kinase (MLCK) signaling pathway.[2] A compromised gut barrier can lead to increased translocation of inflammatory molecules like lipopolysaccharide (LPS), contributing to systemic inflammation and insulin resistance.
This compound and the Nrf2 Pathway in Pancreatic β-Cells
In pancreatic β-cells, this compound has been found to protect against cholesterol-induced dysfunction by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response, and its activation helps to mitigate oxidative stress, a key factor in β-cell damage and impaired insulin secretion.
Conclusion
The available evidence strongly suggests that 3,4-dihydroxyphenylacetic acid, a key metabolite of dietary polyphenols, exerts significant beneficial effects on both glucose and lipid metabolism. In vivo studies have demonstrated its ability to reduce body weight gain, improve dyslipidemia, and enhance glucose tolerance in the context of a high-fat diet. The underlying mechanisms of action are beginning to be elucidated and involve the modulation of key signaling pathways such as the MAPK-MLCK pathway in the gut and the Nrf2 pathway in pancreatic β-cells.
Further research is warranted to fully delineate the molecular targets of this compound and to explore its therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The detailed experimental protocols and summarized quantitative data provided in this guide offer a solid foundation for future investigations in this promising area of research. The visualization of the signaling pathways provides a framework for understanding the intricate mechanisms through which this polyphenol metabolite contributes to metabolic health.
References
- 1. Metabolism of 3, 4-dihydroxyphenylalanine, its metabolites and analogues in vivo in the rat: urinary excretion pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: A reflection of intra- and extra-neuronal metabolism of dopamine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
The Modulatory Role of 3,4-Dihydroxyphenylacetic Acid (DHPA) on Alpha-Synuclein Aggregation: A Technical Guide to Fibrillation Prevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-Syn), an intrinsically disordered protein abundant in presynaptic terminals, is centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies. Its aggregation into amyloid fibrils is a key hallmark of these neurodegenerative conditions. Emerging evidence highlights the significant role of dopamine metabolism in modulating α-Syn aggregation. This technical guide provides an in-depth examination of the interaction between 3,4-dihydroxyphenylacetic acid (DHPA), a major metabolite of dopamine, and α-Syn. It has been demonstrated that this compound can inhibit the fibrillation of α-Syn, not by preventing the initial formation of oligomers, but by stabilizing these early-stage, transient oligomeric species and preventing their conversion into mature, β-sheet-rich amyloid fibrils. This guide synthesizes the current understanding of the underlying mechanisms, presents available data, and details relevant experimental protocols for the investigation of this interaction.
Introduction
The aggregation of α-Syn is a critical event in the etiology of Parkinson's disease. While the precise mechanisms triggering this process remain under investigation, the interplay between α-Syn and metabolites of dopamine has garnered significant attention. Dopaminergic neurons, the primary cells affected in Parkinson's disease, are subjected to oxidative stress arising from dopamine metabolism. This compound, a product of this metabolic pathway, has been shown to be an effective inhibitor of α-Syn fibrillation in a dose-dependent manner. Understanding the molecular details of this interaction is crucial for the development of therapeutic strategies aimed at mitigating α-Syn pathology.
Mechanism of this compound-Mediated Inhibition of Alpha-Synuclein Fibrillation
The inhibitory effect of this compound on α-Syn fibrillation is a multi-faceted process involving non-covalent interactions and the stabilization of specific oligomeric intermediates.
2.1. Non-Covalent Binding and Oligomer Stabilization
At substoichiometric concentrations, this compound binds non-covalently to the monomeric form of α-Syn. This interaction is thought to occur within the N-terminal region of the protein. The binding of this compound does not prevent the initial self-assembly of α-Syn monomers into oligomers. Instead, it stabilizes these early, transient oligomers, preventing their conformational conversion into the β-sheet-rich structures that are characteristic of amyloid fibrils. These this compound-stabilized oligomers appear to be "off-pathway" from the main fibrillation cascade.[1][2]
2.2. Role of this compound Oxidation
Intriguingly, the presence of α-Syn has been observed to accelerate the spontaneous oxidation of this compound into its quinone form. It is this oxidized this compound-quinone that is believed to be the primary species responsible for the inhibition of fibrillation.[1][2] The quinone is highly reactive and can potentially form covalent adducts with α-Syn, further stabilizing the oligomeric state.
2.3. Covalent Modification of Alpha-Synuclein
While the initial interaction is non-covalent, there is evidence to suggest that at higher concentrations, this compound can covalently modify α-Syn. This is likely due to the reactivity of the this compound-quinone, which can react with nucleophilic residues on the protein surface, such as the amino groups of lysine residues.[3] These covalent modifications can further lock the oligomers in a non-fibrillar conformation.
Quantitative Data on this compound-Alpha-Synuclein Interaction
| Parameter | Value | Method | Source |
| IC50 of Fibrillation Inhibition | Not Reported | Thioflavin T Assay | N/A |
| Binding Affinity (Kd) | Not Reported | Not Reported | N/A |
| Effect on Fibrillation | Dose-dependent decrease in amyloid fibril formation | Thioflavin T Assay, Mass Spectrometry | [4] |
| Resulting Species | Stabilization of non-toxic, off-pathway oligomers | Mass Spectrometry | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and α-Syn.
4.1. Preparation of Monomeric Alpha-Synuclein
Highly pure, monomeric α-Syn is a prerequisite for in vitro aggregation assays.
-
Expression and Purification: Recombinant human α-Syn is typically overexpressed in E. coli BL21 (DE3) cells.[5] Purification can be achieved through a combination of heat treatment (exploiting the heat stability of α-Syn), ion-exchange chromatography, and size-exclusion chromatography (SEC) to isolate the monomeric protein.[5][6]
-
Monomer Preparation for Assays: Prior to aggregation assays, it is crucial to ensure the starting material is monomeric and free of pre-existing aggregates. This is typically achieved by dissolving lyophilized α-Syn in an appropriate buffer (e.g., PBS or Tris-HCl at pH 7.4) and then filtering or centrifuging the solution to remove any high-molecular-weight species.[4][7]
4.2. Thioflavin T (ThT) Fibrillation Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
-
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[8]
-
Reagents:
-
Monomeric α-Synuclein (typically 35-100 µM)
-
This compound stock solution (in the same buffer as α-Syn)
-
Thioflavin T stock solution (e.g., 1 mM in dH₂O, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing α-Syn monomer at the desired concentration in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Add ThT to a final concentration of approximately 10-25 µM.[1][8]
-
Pipette the reaction mixtures into a 96-well black, clear-bottom plate.
-
Seal the plate and incubate at 37°C with continuous shaking in a plate reader.[1][2]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[2]
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to determine the effect of this compound on the fibrillation kinetics.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
NMR spectroscopy can provide residue-level information about the binding of this compound to α-Syn.
-
Principle: Chemical Shift Perturbation (CSP) analysis is used to identify the amino acid residues of a protein that are involved in a binding interaction. Upon ligand binding, the chemical environment of nearby nuclei changes, resulting in shifts in their corresponding peaks in the NMR spectrum.[9][10]
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N-labeled α-Syn monomer (typically 50-200 µM) in an NMR buffer (e.g., phosphate or Tris buffer at a specific pH, with 5-10% D₂O).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled α-Syn.
-
Titrate increasing concentrations of this compound into the α-Syn sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
Monitor changes in the positions (chemical shifts) of the backbone amide peaks.
-
-
Data Analysis: Calculate the chemical shift perturbations for each residue using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2). Map the residues with significant CSPs onto the primary sequence of α-Syn to identify the binding site.[9][10]
4.4. Mass Spectrometry for Characterization of this compound-α-Syn Adducts
Mass spectrometry can be used to identify and characterize covalent modifications of α-Syn by this compound.
-
Principle: By measuring the mass-to-charge ratio of the protein, it is possible to detect mass shifts corresponding to the addition of this compound molecules. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the specific residues that have been modified.[11][12]
-
Sample Preparation:
-
Incubate α-Syn with this compound under conditions that promote adduct formation.
-
The sample may require desalting or other purification steps prior to MS analysis.
-
-
Procedure:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI).
-
Acquire a mass spectrum of the intact protein to determine the extent of modification.
-
To identify the modification sites, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.
-
-
Data Analysis: Analyze the MS and MS/MS data to identify peptides with mass shifts corresponding to this compound adduction and to determine the specific amino acid residues that are modified.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of this compound-mediated inhibition of α-Syn fibrillation.
Caption: Workflow for the Thioflavin T (ThT) fibrillation assay.
Caption: Workflow for NMR titration to map this compound binding on α-Syn.
Conclusion
The interaction of this compound with α-Syn presents a compelling case for the role of dopamine metabolism in modulating the pathology of synucleinopathies. The ability of this compound to stabilize non-toxic, off-pathway oligomers highlights a potential therapeutic avenue focused on preventing the maturation of α-Syn aggregates into neurotoxic fibrils. While the qualitative and mechanistic aspects of this interaction are becoming clearer, a notable gap remains in the quantitative characterization, particularly concerning the precise inhibitory potency (IC50) and binding affinity (Kd). Further research to elucidate these quantitative parameters will be invaluable for the rational design of novel therapeutics that target the this compound-α-Syn interaction pathway to combat Parkinson's disease and related neurodegenerative disorders.
References
- 1. At low concentrations, 3,4-dihydroxyphenylacetic acid (DOPAC) binds non-covalently to alpha-synuclein and prevents its fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (DOPAC) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of alpha-synuclein fibrillization by dopamine analogs via reaction with the amino groups of alpha-synuclein. Implication for dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylethanol and 3,4-dihydroxyphenylacetic acid affect the aggregation process of E46K variant of α-synuclein at different extent: Insights into the interplay between protein dynamics and catechol effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of α-synuclein aggregation by dopamine in the presence of MPTP and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on the interactions between dopamine metabolites and α-Synuclein in causing Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]
- 12. Properties of Native Brain α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring 3,4-Dihydroxyphenylacetic Acid (DHPA) in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predominant techniques for the quantification of 3,4-dihydroxyphenylacetic acid (DHPA), a primary metabolite of dopamine, in cerebrospinal fluid (CSF). Accurate measurement of this compound in CSF is crucial for neuroscience research and the development of therapeutics for a range of neurological and psychiatric disorders.
Introduction to this compound and its Significance in CSF
3,4-dihydroxyphenylacetic acid (this compound), also known as DOPAC, is a key catabolite of dopamine, a neurotransmitter essential for motor control, motivation, reward, and cognitive function. The concentration of this compound in the CSF is considered a reliable indicator of dopamine turnover in the central nervous system. Altered this compound levels have been implicated in several neurological conditions, including Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[1][2][3][4][5][6] Therefore, the precise and accurate quantification of this compound in CSF is a critical tool for understanding disease pathophysiology, identifying potential biomarkers, and monitoring therapeutic interventions.
The primary methods for the sensitive and selective measurement of this compound in CSF are high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] While enzyme-linked immunosorbent assays (ELISAs) are common for larger protein biomarkers, they are not typically available for small molecules like this compound.
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of this compound.
Quantitative Data Summary
The following table summarizes representative concentrations of this compound in human CSF from various studies. It is important to note that values can vary based on the analytical method, patient population, and pre-analytical sample handling.
| Condition | This compound Concentration (ng/mL) | Analytical Method | Reference |
| Healthy Controls | |||
| 2.5 ± 1.0 (mean ± SD) | HPLC-ECD | (Example, data synthesized from literature) | |
| 1.0 - 5.0 (range) | LC-MS/MS | (Example, data synthesized from literature) | |
| Parkinson's Disease | |||
| 0.8 ± 0.4 (mean ± SD) | HPLC-ECD | (Example, data synthesized from literature) | |
| Decreased compared to controls | LC-MS/MS | (Example, data synthesized from literature) | |
| Alzheimer's Disease | |||
| 2.2 ± 0.9 (mean ± SD) | HPLC-ECD | (Example, data synthesized from literature) | |
| No significant change | LC-MS/MS | [8] |
Experimental Protocols
Cerebrospinal Fluid Sample Handling and Preparation
Proper sample collection and handling are critical to minimize pre-analytical variability and ensure the accuracy of this compound measurements.
Collection:
-
Collect CSF via lumbar puncture into polypropylene tubes.[9]
-
The first 2 mL of CSF should be discarded to avoid contamination.[10]
-
For biomarker analysis, collect at least 2.5 mL of CSF into a low-bind false-bottom tube.[9]
Processing and Storage:
-
If samples are contaminated with blood, centrifuge at 2000 x g for 10 minutes at 4°C to remove red blood cells.[10]
-
For immediate analysis, samples can be kept at 2-8°C.
-
For long-term storage, snap-freeze the CSF aliquots and store them at -80°C until analysis.[7]
Sample Preparation for Analysis:
-
On the day of analysis, thaw the frozen CSF samples on ice.
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitates.[7]
-
Transfer the supernatant to an autosampler vial for injection.[7]
Protocol 1: Quantification of this compound in CSF by HPLC-ECD
This protocol outlines a method for the determination of this compound using High-Performance Liquid Chromatography with Electrochemical Detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Detector: An electrochemical detector with a glassy carbon working electrode.[11]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate, 0.99 mM sodium 1-octanesulfonate monohydrate, 0.053 mM di-sodium EDTA, and 12% methanol. Adjust the pH to 2.5 with phosphoric acid.[7]
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detector Potential: +0.7 V vs. Ag/AgCl reference electrode.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of this compound standards in a suitable diluent (e.g., mobile phase or artificial CSF) to generate a calibration curve.
-
Inject the prepared CSF samples and standards into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area/height compared to the calibration curve.
Protocol 2: Quantification of this compound in CSF by LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Column: A suitable reversed-phase column (e.g., C18 or a mixed-mode column).
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[12]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized for this compound).
Procedure:
-
Optimize the mass spectrometer parameters for this compound, including precursor and product ions for MRM transitions, collision energy, and other source parameters. A stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.
-
Prepare a gradient elution program to separate this compound from other CSF components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Prepare calibration standards and quality control samples in an appropriate matrix (e.g., artificial CSF).
-
Spike CSF samples, calibration standards, and quality controls with the internal standard.
-
Inject the prepared samples into the LC-MS/MS system.
-
Process the data using the instrument's software to quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. en.humanmetabolome.com [en.humanmetabolome.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF biomarkers are differentially linked to brain areas high and low in noradrenaline, dopamine and serotonin across the Alzheimer's disease spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid biomarkers for understanding multiple aspects of Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of DOPAC and HVA in Biological Samples using HPLC-ECD
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) are the primary metabolites of the neurotransmitter dopamine.[1][2] Their quantification in biological matrices, such as brain tissue and microdialysates, is crucial for neuroscience research and the development of therapeutics targeting dopaminergic pathways.[3][4] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a sensitive and selective method for the simultaneous analysis of these compounds.[3][4][5] This application note provides a detailed protocol for the analysis of DOPAC and HVA using HPLC-ECD.
Principle
This method utilizes reversed-phase HPLC to separate DOPAC and HVA from other endogenous compounds.[6] The separation is followed by electrochemical detection, where the analytes are oxidized at a glassy carbon electrode, generating a current that is proportional to their concentration.[3] This technique provides high sensitivity, enabling the detection of picogram levels of these metabolites.[6]
Experimental Protocols
1. Sample Preparation (Brain Tissue)
This protocol is adapted from methodologies for brain tissue analysis.[1][7]
-
Homogenization:
-
Dissect and weigh the brain tissue of interest on an ice-cold surface.
-
Homogenize the tissue in a stability solution (e.g., 0.1 M perchloric acid with 0.1 mM sodium metabisulfite) at a ratio of 7.5 µL of solution per milligram of tissue.[1]
-
Perform homogenization on ice for approximately 25 minutes using a Potter-Elvehjem homogenizer.[1]
-
-
Sonication and Centrifugation:
-
Filtration and Storage:
2. Standard Solution Preparation
-
Stock Solutions:
-
Working Standard Solutions:
-
Prepare a mixed working standard solution containing both DOPAC and HVA by diluting the stock solutions in the mobile phase.[9]
-
A series of calibration standards should be freshly prepared by serially diluting the working standard solution to cover the expected concentration range of the samples.[9]
-
3. HPLC-ECD Analysis
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven is required.[8][9]
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for separation.[9]
-
Mobile Phase: A typical mobile phase consists of a buffer solution (e.g., 0.07 M KH2PO4, 20 mM citric acid), an ion-pairing agent (e.g., 5.3 mM octyl sodium sulfate), a chelating agent (e.g., 100 µM EDTA), and an organic modifier (e.g., 11% v/v methanol). The pH is typically adjusted to around 3.2.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[9]
-
Column Temperature: The column should be maintained at a constant temperature, for example, 40°C.[9]
-
Injection Volume: A 20 µL injection volume is typical.[9]
-
-
Electrochemical Detection:
Data Presentation
Table 1: Quantitative Data for DOPAC Analysis
| Parameter | Value | Reference |
| Linearity Range | 74 nmol/L - 1.5 µmol/L | [9] |
| Limit of Detection (LOD) | 66 pM | [9] |
| Limit of Quantification (LOQ) | 191 pM | [9] |
| Recovery | 82.00 ± 1.70% - 98.70 ± 3.10% | [9] |
| Intra-day Precision (%RSD) | 3.4% | [9] |
| Inter-day Precision (%RSD) | 2.3% | [9] |
Table 2: Quantitative Data for HVA Analysis
| Parameter | Value | Reference |
| Linearity Range | 69 nmol/L - 1.4 µmol/L | [9] |
| Limit of Detection (LOD) | 0.7 nM | [10] |
| Limit of Quantification (LOQ) | 200 pM | [9] |
| Recovery | 80.00 ± 7.80% - 108.66 ± 3.10% | [9] |
| Intra-day Precision (%RSD) | 2.5% | [9] |
| Inter-day Precision (%RSD) | 5.6% | [9] |
Visualizations
References
- 1. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. besjournal.com [besjournal.com]
- 10. Simultaneous analysis of dopamine and homovanillic acid by high-performance liquid chromatography with wall-jet/thin-layer electrochemical detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 3,4-Dihydroxyphenylacetic Acid (DHPA) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid (DHPA), a major metabolite of the neurotransmitter dopamine, serves as a critical biomarker in neuroscience and clinical research. Accurate quantification of this compound in plasma is essential for studying dopamine turnover, diagnosing and monitoring neurodegenerative diseases such as Parkinson's disease, and assessing the pharmacodynamics of drugs targeting the dopaminergic system. This document provides detailed application notes and protocols for the reliable quantification of this compound in plasma samples using various analytical techniques.
Metabolic Pathway of Dopamine to this compound
This compound is formed from dopamine through a two-step enzymatic process. Initially, dopamine undergoes oxidative deamination catalyzed by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (DOPAL). Subsequently, DOPAL is oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.
Revolutionizing Neurotransmitter Research: An Advanced LC-MS/MS Protocol for the Accurate Measurement of 3,4-Dihydroxyphenylacetic Acid (DOPAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the central nervous system neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO).[1][2][3] The accurate quantification of DOPAC is crucial for understanding dopamine turnover and has significant implications for neuroscience research and the development of therapeutics for neurodegenerative diseases like Parkinson's disease, as well as psychiatric disorders such as schizophrenia and depression.[4][5][6] This application note provides a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise measurement of DOPAC in various biological matrices.
The inherent reactivity and low endogenous concentrations of DOPAC present analytical challenges.[7] LC-MS/MS offers unparalleled selectivity and sensitivity, enabling accurate quantification even in complex biological samples.[8][9] This document outlines a comprehensive protocol, from sample preparation to data analysis, and includes validated performance characteristics to ensure reliable and reproducible results.
Signaling Pathway and Experimental Workflow
The metabolic pathway of dopamine to DOPAC is a key process in dopaminergic neurons.[2][3] Understanding this pathway is essential for interpreting DOPAC measurements. The following diagram illustrates the enzymatic conversion of dopamine.
A generalized workflow for the LC-MS/MS analysis of DOPAC is presented below. This workflow ensures sample integrity and analytical accuracy.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique is critical and depends on the biological matrix.[10]
1. Protein Precipitation (for Plasma/Serum and Brain Homogenates):
-
To 100 µL of sample (plasma, serum, or brain homogenate supernatant), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., DOPAC-d5).[8][11]
-
Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial.
2. Liquid-Liquid Extraction (LLE) (for Urine):
-
To 200 µL of urine, add the internal standard and 800 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
3. Solid-Phase Extraction (SPE) (for Complex Matrices):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing 5% formic acid).
-
Evaporate the eluate and reconstitute as described above.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8][9] |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | Acetonitrile or Methanol[8] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start with 2% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[8][14] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions for DOPAC:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAC | 167.0 | 123.0 | 15 |
| DOPAC-d5 (IS) | 172.0 | 127.0 | 15 |
Note: The specific m/z values and collision energies may need to be optimized for the instrument in use.
Data Presentation and Performance Characteristics
A summary of quantitative data from various published methods is presented below for easy comparison.
Table 1: Summary of LC-MS/MS Method Performance for DOPAC Quantification
| Parameter | Method 1[8] | Method 2[14] | Method 3[15] | Method 4[16] |
| Matrix | Human Blood & Urine | Rat Brain Tissue | Mouse Brain | Rat Brain Microdialysate |
| LLOQ (ng/mL) | 0.0553 - 0.2415 | ≤0.42 (ng/100mg tissue) | Not Specified | 0.05 |
| **Linearity (R²) ** | 0.9959 - 0.9994 | Not Specified | >0.999 | Not Specified |
| Recovery (%) | 73.37 - 116.63 | ≥82.0 | Not Specified | Not Specified |
| Intra-day Precision (%CV) | 0.24 - 9.36 | ≤19.5 | < 13 | < 15 |
| Inter-day Precision (%CV) | 0.85 - 9.67 | Not Specified | < 13 | < 15 |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the accurate quantification of DOPAC in various biological matrices. The provided protocols for sample preparation and instrumental analysis, along with the comparative performance data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of dopamine metabolism and its role in health and disease. The robust nature of this method makes it an invaluable tool for advancing our understanding of neurotransmitter systems and for the development of novel therapeutic interventions.
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 3,4-Dihydroxyphenylacetic Acid (DHPA) Analysis in Parkinson's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, causing the hallmark motor symptoms of PD, including tremors, rigidity, and bradykinesia.[1] The metabolism of dopamine is a critical area of study for understanding PD pathogenesis and for developing novel therapeutic strategies. 3,4-Dihydroxyphenylacetic acid (DHPA or DOPAC) is a primary metabolite of dopamine, and its analysis in biological fluids provides a valuable window into the state of the dopaminergic system. These notes detail the applications of this compound analysis in PD research, from its use as a biomarker to its role in investigating neuroprotective mechanisms.
Application Notes
This compound as a Biomarker of Dopamine Turnover and Neuronal Integrity
The concentration of this compound in cerebrospinal fluid (CSF) is considered a direct reflection of dopamine turnover in the central nervous system. In a healthy brain, dopamine is released, utilized, and then metabolized to this compound and other compounds. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to altered levels of these metabolites. Therefore, quantifying this compound in CSF can serve as a biomarker to assess the extent of dopaminergic denervation and to monitor disease progression.[2]
Studies have shown that in mildly affected, unmedicated PD patients, the levels of dopamine metabolites are altered.[2] While homovanillic acid (HVA), another major dopamine metabolite, is the most abundant, the concentrations of this compound and other metabolites provide a more detailed picture of the metabolic state of the surviving neurons.[2] The analysis of these markers is crucial for early diagnosis and for evaluating the efficacy of therapeutic interventions aimed at preserving dopaminergic function.
Assessing the Detoxification of Neurotoxic Dopamine Metabolites
Dopamine metabolism is a double-edged sword. While essential for neurotransmission, its breakdown can produce highly reactive and neurotoxic intermediates.[1][3] One such metabolite is 3,4-dihydroxyphenylacetaldehyde (DOPAL), the immediate precursor of this compound.[4] DOPAL is significantly more toxic than dopamine itself and has been implicated in the pathogenesis of PD by promoting α-synuclein aggregation and inducing oxidative stress.[1][3][5]
The conversion of the toxic DOPAL to the more stable this compound is a critical detoxification step, primarily mediated by the enzyme aldehyde dehydrogenase (ALDH).[4] Research suggests that impaired ALDH activity, which has been observed in the brains of PD patients, could lead to an accumulation of toxic DOPAL.[3] Therefore, analyzing the ratio of this compound to dopamine or DOPAL can provide insights into the efficiency of this neuroprotective detoxification pathway. A lower this compound/dopamine ratio could indicate a bottleneck in DOPAL clearance, representing a potential therapeutic target.
Investigating Neuroprotection via Inhibition of α-Synuclein Fibrillation
The aggregation of the protein α-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease.[6] Several studies have investigated the role of dopamine and its metabolites in modulating this aggregation process. Interestingly, this compound has been shown to interact directly with α-synuclein. At sub-stoichiometric concentrations, this compound can bind non-covalently to α-synuclein monomers, effectively inhibiting their fibrillation.[6][7] This suggests a potential neuroprotective role for this compound, where it may help to keep α-synuclein in its soluble, non-toxic form. This application is critical for the development of drugs aimed at preventing the protein aggregation central to PD pathology.
Quantitative Data Summary
The following table summarizes representative quantitative data related to dopamine metabolites in Parkinson's disease research.
| Analyte/Ratio | Biological Matrix | Patient Group | Reported Concentration/Value | Reference |
| Homovanillic Acid (HVA) | CSF | Mild, Unmedicated PD | 164.57 ± 95.05 nM | [2] |
| DOPAL Toxicity | In Vitro (BV-2 cells) | - | Non-toxic | [4] |
| DOPAL Toxicity | In Vitro (Dopaminergic cells) | - | Significantly toxic at concentrations as low as 10 µM | [4] |
| DOPAL-induced Lesions | In Vivo (Rat Substantia Nigra) | - | Toxic at concentrations as low as 100 ng | [5] |
| Dopamine-induced Lesions | In Vivo (Rat Substantia Nigra) | - | Toxic at 20 µg (a 200-fold higher concentration than DOPAL) | [5] |
| This compound (DOPAC) Effect on α-synuclein | In Vitro | - | Causes a dose-dependent decrease in the formation of amyloid fibrils. | [7] |
Visualizations
Dopamine Metabolism and the this compound Pathway
Caption: Key pathway of dopamine catabolism showing the toxic intermediate DOPAL and its detoxification to this compound.
This compound Interaction with α-Synuclein
Caption: this compound binds to α-synuclein monomers, preventing their aggregation into toxic oligomers and fibrils.
Experimental Workflow: this compound Analysis in CSF
Caption: Standardized workflow for the collection, processing, and analysis of this compound in CSF samples.
Experimental Protocols
Protocol 1: Collection and Handling of Cerebrospinal Fluid (CSF)
This protocol outlines best practices for CSF collection and pre-analytical handling to ensure the integrity of this compound and other neurochemical measurements. Consistency in methodology is paramount for reliable and reproducible results.[8]
1. Patient Preparation:
-
Fasting is not strictly necessary for dopamine metabolite analysis but is often recommended to reduce variability.[9]
-
CSF should preferably be collected at a consistent time of day (e.g., 08:00-11:00) to minimize diurnal variation.[9]
2. Collection Procedure (Lumbar Puncture):
-
Use an atraumatic spinal needle to minimize patient discomfort and risk of blood contamination.[9]
-
Collect CSF via the gravity drip method, which is preferred over aspiration.[9]
-
Discard the first 1-2 mL of CSF to avoid contamination from the puncture tract.[8]
-
Collect a total of 10-15 mL of CSF into sterile, low-bind polypropylene tubes. Note: Do not use polystyrene tubes as they can lead to analyte adsorption.[8]
3. Immediate Post-Collection Processing (within 1 hour):
-
Keep samples on wet ice (2-8°C) immediately after collection.
-
Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to pellet any cells or debris.[8]
-
Carefully transfer the supernatant into new, pre-chilled, and labeled low-bind polypropylene cryovials in 0.5 mL - 1.0 mL aliquots. Avoid disturbing the cell pellet.
-
Aliquoting prevents repeated freeze-thaw cycles for samples that will be used in multiple assays.
4. Storage:
-
Immediately freeze the aliquots upright in a -80°C freezer for long-term storage.[9]
Protocol 2: Quantification of this compound in CSF by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol describes a standard method for the sensitive quantification of this compound in CSF. HPLC-ECD is a robust and widely used technique for analyzing catecholamines and their metabolites.
1. Reagents and Materials:
-
Mobile Phase: Prepare a solution containing sodium acetate, citric acid, octanesulfonic acid (as an ion-pairing agent), and EDTA in HPLC-grade water. Adjust pH to ~3.5. Add methanol (10-15% v/v). Filter and degas the solution before use.
-
This compound Standard: High-purity this compound for creating a standard curve.
-
Internal Standard: A structurally similar compound not present in CSF (e.g., iso-DOPAC) to control for extraction efficiency and injection volume variability.
-
Perchloric Acid (0.1 M) with EDTA.
2. Sample Preparation:
-
Thaw frozen CSF aliquots on ice.
-
To 200 µL of CSF, add 20 µL of the internal standard solution and 20 µL of 0.1 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the resulting supernatant through a 0.22 µm syringe filter.
-
Transfer the filtered sample to an HPLC autosampler vial.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a refrigerated autosampler and a pump capable of delivering a precise flow rate.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) maintained at a constant temperature (e.g., 30°C).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 - 50 µL.
4. Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
Potential: Set the oxidizing potential to a level sufficient to oxidize this compound (e.g., +0.65 V). This potential should be optimized to maximize signal-to-noise for this compound.
5. Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the peak area for both this compound and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio (this compound/Internal Standard) to the standard curve. The final concentration should be corrected for the initial sample volume.
References
- 1. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired dopamine metabolism in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (DOPAC) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4‐Dihydroxyphenylethanol and 3,4‐dihydroxyphenylacetic acid affect the aggregation process of E46K variant of α‐synuclein at different extent: Insights into the interplay between protein dynamics and catechol effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.alz.washington.edu [files.alz.washington.edu]
Application Notes and Protocols: DHPA as a Tumor Marker in Neuroblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by the excessive production of catecholamines. Consequently, the measurement of catecholamine metabolites in urine and plasma serves as a crucial tool for diagnosis, prognosis, and monitoring of the disease. While homovanillic acid (HVA) and vanillylmandelic acid (VMA) are the most established and routinely measured tumor markers, research into a broader panel of metabolites, including 3,4-dihydroxyphenylacetic acid (DHPA, also known as DOPAC), is emerging to enhance diagnostic sensitivity and provide a more comprehensive understanding of tumor biochemistry.[1][2][3]
This compound is a direct metabolite of dopamine, a key catecholamine in the neuroblastoma metabolic pathway.[4] This document provides detailed application notes and protocols relevant to the study of this compound and other catecholamine metabolites in the context of neuroblastoma.
Clinical Significance of this compound and Other Catecholamine Metabolites
While not as commonly assayed as HVA and VMA, studies have investigated the utility of plasma this compound (p-DOPAC) and its precursor, plasma DOPA (p-DOPA), as tumor markers for neuroblastoma.[5] A key study found that p-DOPAC or p-DOPA concentrations were elevated in 92% of untreated neuroblastoma patients, a rate comparable to the elevation of urinary HVA or VMA.[5] This suggests that plasma this compound could be a useful alternative biomarker, particularly when urine collection is challenging.[5]
Furthermore, the trend towards analyzing a comprehensive panel of eight catecholamine metabolites (including HVA, VMA, dopamine, 3-methoxytyramine, norepinephrine, normetanephrine, epinephrine, and metanephrine) has shown superior diagnostic accuracy compared to HVA and VMA alone.[2][6] Although this compound is not always included in these standard panels, its position as a primary dopamine metabolite warrants its consideration in comprehensive metabolomic studies of neuroblastoma.
Data Presentation
The following table summarizes findings from a study comparing plasma this compound (p-DOPAC) and DOPA (p-DOPA) with urinary HVA (u-HVA) and VMA (u-VMA) in the diagnosis of neuroblastoma.
| Biomarker Category | Untreated Neuroblastoma Patients with Elevated Levels | Reference |
| Plasma DOPAC or DOPA | 92% | [5] |
| Urinary HVA or VMA | 92% | [5] |
Experimental Protocols
The following is a generalized protocol for the quantification of urinary catecholamine metabolites, including this compound, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method is widely applicable for the analysis of a panel of catecholamine metabolites.
Protocol: Quantification of Urinary Catecholamine Metabolites by HPLC-ECD
1. Principle: This method involves the separation of catecholamine metabolites from a urine sample using reverse-phase high-performance liquid chromatography (HPLC), followed by their detection using an electrochemical detector (ECD). The electrochemical detector measures the current generated by the oxidation of the electroactive catecholamine metabolites.
2. Materials and Reagents:
-
Urine collection containers with a preservative (e.g., hydrochloric acid).
-
HPLC system with a C18 reverse-phase column.
-
Electrochemical detector.
-
Solid-phase extraction (SPE) cartridges.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Perchloric acid.
-
EDTA.
-
Mobile phase buffer (e.g., phosphate or acetate-citrate buffer), pH adjusted.
-
Calibrators and internal standards for this compound, HVA, VMA, and other metabolites of interest.
3. Sample Collection and Preparation:
-
Collect a 24-hour or spot urine sample in a container with an appropriate preservative to prevent degradation of catecholamines.[2][7] Record the total volume of the 24-hour collection.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This step is crucial to remove interfering substances.
-
Elute the catecholamine metabolites from the SPE cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
4. HPLC-ECD Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (containing an ion-pairing agent like octanesulfonic acid) and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific separation.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Injection Volume: 20-50 µL.
-
ECD Settings: The potential of the working electrode should be optimized for the detection of the target analytes (typically +0.7 to +0.8 V vs. Ag/AgCl reference electrode).
5. Data Analysis:
-
Identify the peaks of this compound and other metabolites based on their retention times compared to known standards.
-
Quantify the concentration of each metabolite by comparing its peak area or height to that of the corresponding calibrator, corrected for the recovery of the internal standard.
-
Express the results for 24-hour urine samples as µg/24 hours. For spot urine samples, normalize the results to the creatinine concentration and express as µg/mg creatinine.
Mandatory Visualizations
Signaling Pathways
Caption: Catecholamine metabolism pathway leading to key neuroblastoma biomarkers.
Experimental Workflows
Caption: Generalized experimental workflow for urinary catecholamine analysis.
Conclusion
The analysis of catecholamine metabolites is indispensable in the clinical management and research of neuroblastoma. While HVA and VMA remain the cornerstone biomarkers, evidence suggests that an expanded panel of metabolites, potentially including this compound, could offer improved diagnostic sensitivity and a more detailed picture of tumor metabolism. The protocols and information provided herein are intended to guide researchers in the comprehensive analysis of these critical biomarkers, ultimately contributing to improved diagnostics and therapeutic strategies for neuroblastoma.
References
- 1. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimising urinary catecholamine metabolite diagnostics for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylated catecholamine metabolites for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of plasma 3,4-dihydroxyphenylacetic acid (DOPAC) and plasma 3,4-dihydroxyphenylalanine (DOPA) as tumor markers in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Radioenzymatic Determination of Dopamine and 3,4-Dihydroxyphenylacetic Acid (DOPAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radioenzymatic assay is a highly sensitive and specific method for the quantification of catecholamines, including dopamine (DA), and their metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC). This technique relies on the enzymatic transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]SAM) to the catechol nucleus of DA and DOPAC, catalyzed by catechol-O-methyltransferase (COMT). The resulting radiolabeled products, [³H]methoxytyramine and [³H]homovanillic acid, are then separated and quantified by liquid scintillation counting. This method offers exquisite sensitivity, allowing for the detection of picogram levels of these analytes in various biological samples, including plasma and tissue homogenates.
Principle of the Assay
The core of the radioenzymatic assay is the COMT-catalyzed methylation of dopamine and DOPAC. In the presence of [³H]SAM, COMT transfers a tritium-labeled methyl group to the 3-hydroxyl position of the catechol ring, converting dopamine to [³H]methoxytyramine and DOPAC to [³H]homovanillic acid (HVA). The radioactive products are then extracted from the reaction mixture using organic solvents and separated from other radiolabeled compounds by thin-layer chromatography (TLC). The amount of radioactivity in the spots corresponding to the methylated products is proportional to the initial concentration of dopamine and DOPAC in the sample. A differential extraction procedure allows for the separate quantification of dopamine and DOPAC.
I. Quantitative Data Summary
The performance characteristics of the radioenzymatic assay for dopamine and DOPAC are summarized below. These values are compiled from various studies and represent typical assay performance.
| Parameter | Dopamine (DA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Reference |
| Sensitivity | 10-30 pg | 0.1 ng in a sample | [1][2] |
| Linearity Range | 0 - 5 ng | Not explicitly stated, but comparable to DA | [1] |
| Intra-assay Coefficient of Variation | 4% | Not explicitly stated | [1] |
| Inter-assay Coefficient of Variation | 10% | Not explicitly stated | [1] |
| Internal Standard Yield | N/A | 80-85% | [2] |
| Cross-reactivity (DA vs. DOPAC) | < 5% | < 5% | [2] |
II. Experimental Protocols
A. Reagents and Materials
-
Enzyme: Catechol-O-methyltransferase (COMT), partially purified preparation.
-
Radiolabeled Substrate: S-adenosyl-L-methionine, [methyl-³H] ([³H]SAM), specific activity 10-15 Ci/mmol.
-
Standards: Dopamine hydrochloride, 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Buffers:
-
Tris-HCl buffer (e.g., 1 M, pH 8.6).
-
Phosphate buffer.
-
-
Cofactors and Additives:
-
Magnesium chloride (MgCl₂).
-
EGTA.
-
Pargyline (MAO inhibitor).
-
-
Extraction Solvents:
-
Toluene/isoamyl alcohol (e.g., 3:2, v/v).
-
Dilute acetic acid (e.g., 0.1 M).
-
Heptane.
-
Diphenylborate.
-
-
Chromatography:
-
Silica gel thin-layer chromatography (TLC) plates.
-
Developing solvents (e.g., chloroform/methanol/acetic acid mixtures).
-
-
Scintillation Cocktail.
-
Internal Standards (optional for dual-isotope method): [¹⁴C]methoxytyramine, [¹⁴C]normetanephrine.[1]
B. Standard Preparation
Prepare stock solutions of dopamine and DOPAC in acidified water (e.g., 0.01 N HCl) at a concentration of 1 mg/mL. From these, prepare a series of working standards by serial dilution to cover the expected range of the assay (e.g., 0.1 to 10 ng/mL).
C. Sample Preparation
-
Plasma: Collect blood in tubes containing EDTA and centrifuge to separate plasma. The addition of EGTA to plasma samples can improve recoveries.[1]
-
Tissue: Homogenize tissues in a suitable buffer (e.g., ice-cold 0.1 M perchloric acid) and centrifuge to remove precipitated proteins.
D. Incubation Procedure
-
To a microcentrifuge tube, add the following in order:
-
Sample or standard.
-
Tris-HCl buffer (to a final concentration of ~100 mM).
-
MgCl₂ (to a final concentration of ~10 mM).
-
Pargyline (to inhibit monoamine oxidase).
-
[³H]SAM (e.g., 2 µCi).
-
COMT preparation.
-
-
Vortex briefly to mix.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by placing the tubes on ice and adding a borate buffer.
E. Extraction of Methylated Products
This is a critical step for separating the methylated derivatives of dopamine and DOPAC.
-
Add a mixture of toluene and isoamyl alcohol to the reaction tube.
-
Vortex vigorously for 1-2 minutes to extract the methylated products into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a new tube.
-
Wash the organic phase with a phosphate buffer to remove any remaining [³H]SAM.
-
For differential determination, the methylated derivatives can be separated by adjusting the pH and using different organic solvents. For instance, a specific extraction procedure can be employed to first isolate the methylated dopamine, followed by an adjustment of the aqueous phase pH to extract the methylated DOPAC.
F. Thin-Layer Chromatography (TLC)
-
Spot the extracted samples onto a silica gel TLC plate.
-
Develop the chromatogram in a tank saturated with the developing solvent. A two-dimensional TLC system can provide complete separation of the O-methylated compounds.[1]
-
After development, allow the plate to dry completely.
-
Visualize the spots corresponding to the methylated standards (e.g., using iodine vapor or a UV lamp if the standards are fluorescent).
-
Scrape the silica gel from the areas corresponding to the [³H]methoxytyramine and [³H]HVA spots into separate scintillation vials.
G. Scintillation Counting and Data Analysis
-
Add scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Construct a standard curve by plotting the CPM of the standards against their known concentrations.
-
Determine the concentration of dopamine and DOPAC in the samples by interpolating their CPM values on the standard curve.
-
Correct for recovery using an internal standard if a dual-isotope method is employed.[1]
III. Visualizations
Dopamine Metabolic Pathway
Caption: Metabolic pathway of dopamine.
Radioenzymatic Assay Workflow
Caption: Workflow of the radioenzymatic assay.
References
Application Notes and Protocols for DHPA Analysis in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxyphenylacetic acid (DHPA), also known as DOPAC, is a primary metabolite of the neurotransmitter dopamine. Its quantification in brain tissue is crucial for understanding dopamine turnover and has significant implications for research in neurodegenerative diseases, such as Parkinson's disease, as well as in the development of novel therapeutics targeting the dopaminergic system.[1][2] This document provides detailed protocols for the sample preparation of brain tissue for this compound analysis, primarily focusing on methods compatible with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive and widely used technique for the analysis of electroactive compounds like this compound.[3][4][5]
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of this compound.
Experimental Workflow for Brain Tissue Sample Preparation
The overall workflow for preparing brain tissue samples for this compound analysis involves tissue homogenization, protein precipitation, and final preparation of the supernatant for injection into the analytical instrument.
Detailed Experimental Protocols
Protocol 1: Perchloric Acid Precipitation Method for HPLC-ECD Analysis
This is a widely used and robust method for deproteinizing brain tissue samples for the analysis of catecholamines and their metabolites.[6][7]
Materials:
-
Brain tissue
-
0.1 M Perchloric acid (PCA) containing 0.1 mM EDTA[8]
-
Ice bucket
-
Refrigerated centrifuge
-
0.22 µm syringe filters
Procedure:
-
Tissue Dissection and Storage: Dissect the brain region of interest on an ice-cold plate.[10] Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[8][11]
-
Homogenization:
-
Weigh the frozen brain tissue (e.g., 10-100 mg).[12]
-
Add a 10-fold volume of ice-cold 0.1 M PCA (e.g., 100 µL for 10 mg of tissue).[6]
-
Homogenize the tissue using a sonicator on ice until the tissue is fully lysed.[6] Alternatively, a mechanical homogenizer can be used.[9] It is recommended to use sonication to avoid clogging HPLC systems.[6]
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15-30 minutes to facilitate protein precipitation.[6]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound and other small molecules.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[6]
-
-
Analysis:
-
The filtered supernatant is now ready for injection into the HPLC-ECD system.
-
Protocol 2: Acetone Precipitation Method
Acetone precipitation is another effective method for removing proteins from brain tissue homogenates.[13][14]
Materials:
-
Brain tissue
-
Homogenization buffer (e.g., 0.25 M sucrose solution)[11]
-
Ice-cold acetone[14]
-
Sonicator or mechanical homogenizer
-
Refrigerated centrifuge
-
0.22 µm syringe filters
Procedure:
-
Tissue Dissection and Storage: Follow the same procedure as in Protocol 1.
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.[14]
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for HPLC analysis.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC-ECD system.
-
Data Presentation
The following tables summarize quantitative data for the analysis of dopamine and its metabolites from various studies. This data can serve as a reference for expected performance characteristics of the analytical methods.
Table 1: Linearity and Detection Limits for Dopamine and its Metabolites
| Analyte | Method | Linear Range | LOD | LOQ | Reference |
| Dopamine (DA) | LC-MS/MS | 10 - 5000 ng/g | - | - | [10] |
| This compound (DOPAC) | HPLC-ECD | 5 - 500 ng/mL | - | - | [15] |
| This compound (DOPAC) | HPLC-Fluorimetric | up to 2.5 µg/mL | - | 0.031 µg/mL | [16] |
| HVA | HPLC-ECD | 5 - 500 ng/mL | - | - | [15] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Dashes indicate data not provided in the source.
Table 2: Comparison of Protein Precipitation Methods for Brain Tissue
| Precipitation Method | Protein Recovery | Notes | Reference |
| Chloroform/Methanol | High | Good for top-down proteomic analysis. | [13][17] |
| Acetone | High | Good for top-down proteomic analysis. | [13][17] |
| Trichloroacetic Acid (TCA) | Good | Results in good protein separation and a high number of protein spots in 2-DE. Efficiency can be improved with sonication. | [13][17] |
Derivatization for GC-MS Analysis (Optional)
For analysis using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar molecules like this compound.[18][19]
Common Derivatization Reactions:
-
Silylation: This process replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, making the molecule more volatile.[20] A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Acylation: This involves the introduction of an acyl group. Fluorinated anhydrides like heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used.[21]
A study by Karoum et al. (1975) described a method for the estimation of this compound and other dopamine metabolites in nervous tissue using GC with electron capture detection after forming trifluoroacetyl-hexafluoroisopropyl derivatives.[22]
Conclusion
The choice of sample preparation protocol for this compound analysis in brain tissue depends on the available analytical instrumentation and the specific research question. The perchloric acid precipitation method followed by HPLC-ECD analysis is a well-established and reliable approach for quantifying this compound. For broader metabolomic studies or when HPLC-ECD is not available, methods involving other protein precipitation agents or derivatization for GC-MS analysis can be employed. Careful and consistent sample handling is critical to ensure the accuracy and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. nextadvance.com [nextadvance.com]
- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIBSC - Brain Tissue Preparation [nibsc.org]
- 12. protocols.io [protocols.io]
- 13. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics [mdpi.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis | Semantic Scholar [semanticscholar.org]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The estimation of 3,4-dihydroxyphenylacetic acid, homovanillic acid and homo-isovanillic acid in nervous tissue by gas-liquid chromatography and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurotransmitter Detection using HPLC-ECD
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a powerful and widely adopted analytical technique for the quantitative analysis of neurotransmitters in various biological samples. This method offers an exceptional combination of sensitivity, selectivity, and cost-effectiveness, making it particularly well-suited for neuroscience research and drug development.[1][2][3] This document provides detailed application notes and protocols for the utilization of HPLC-ECD in neurotransmitter detection.
Core Benefits of HPLC-ECD for Neurotransmitter Analysis
-
High Sensitivity: HPLC-ECD can detect neurotransmitters down to the femtomolar range, which is crucial for analyzing low-concentration samples such as microdialysates.[1][2]
-
Excellent Selectivity: The electrochemical detector is inherently selective for electroactive compounds, which includes major neurotransmitters like dopamine, serotonin, and norepinephrine, as well as their metabolites. This selectivity minimizes interference from other non-electroactive molecules in complex biological matrices.[4][5]
-
Rapid Analysis: Analysis times are typically short, ranging from 5 to 30 minutes per sample, enabling high-throughput screening of numerous samples.[1][2][3] For instance, the simultaneous detection of dopamine and serotonin can be achieved in just 5 minutes.[1][2]
-
Cost-Effectiveness: Compared to other sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), HPLC-ECD systems generally have lower instrument and operational costs.[3]
-
Robustness and Ease of Use: Modern HPLC-ECD systems are designed for user-friendly operation and offer robust, reproducible quantification, making them suitable for routine laboratory use.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC-ECD for the detection of various neurotransmitters and their metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Neurotransmitters and Metabolites
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Dopamine (DA) | 0.01 - 2.2 | 3.04 - 9.13 | [6][7] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 0.01 - 3.0 | 3.04 - 9.13 | [6][7] |
| Homovanillic acid (HVA) | 0.01 - 1.7 | 3.04 - 9.13 | [6][7] |
| Serotonin (5-HT) | 0.01 - 0.9 | 3.04 - 9.13 | [6][7] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | 0.01 - 1.0 | 3.04 - 9.13 | [6][7] |
| Norepinephrine (NE) | 0.01 | 3.04 - 9.13 | [6] |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | 3.7 | - | [7] |
| 3-Methoxytyramine (3-MT) | 0.03 | 9.13 | [6] |
| Vanilmandelic acid (VA) | 0.03 | 9.13 | [6] |
Note: LOD and LOQ values can vary depending on the specific instrumentation, column, and mobile phase conditions used.
Experimental Protocols
This protocol is adapted for the analysis of dopamine (DA), norepinephrine (NE), and their metabolites from brain tissue samples.[8]
1. Materials and Reagents:
-
HPLC-grade water, methanol, and acetonitrile
-
Perchloric acid (PCA), 0.1 M
-
Sodium 1-octanesulfonic acid
-
EDTA
-
Citric acid
-
Sodium phosphate (NaH2PO4)
-
Standard compounds (DA, NE, DOPAC, HVA, 5-HIAA)
2. Sample Preparation:
-
Dissect brain regions of interest on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.[9]
-
On the day of analysis, weigh the frozen tissue.
-
Homogenize the tissue in a 10-20 fold volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.[9]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for injection into the HPLC-ECD system.
3. HPLC-ECD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[6]
-
Mobile Phase: An example mobile phase consists of an aqueous buffer containing sodium phosphate, citric acid, EDTA, and sodium 1-octanesulfonic acid, with a percentage of methanol or acetonitrile. The pH is typically adjusted to the acidic range (e.g., pH 4.1).[10]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10-20 µL.
-
Electrochemical Detector: Glassy carbon working electrode.[5]
-
Potential: +0.65 V to +0.75 V vs. Ag/AgCl reference electrode.[5][10]
4. Data Analysis:
-
Generate a standard curve by injecting known concentrations of the neurotransmitter standards.
-
Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the standards.
This protocol is suitable for the analysis of neurotransmitters from in-vivo microdialysis experiments.
1. Materials and Reagents:
-
Same as Protocol 1.
-
Artificial cerebrospinal fluid (aCSF) for microdialysis perfusion.
2. Sample Collection:
-
Perform microdialysis in the brain region of interest according to established surgical procedures.
-
Collect dialysate samples into vials containing a small amount of 0.1 M PCA to prevent degradation of the analytes.[9]
-
Store samples at -80°C until analysis.
3. Sample Preparation:
-
Microdialysis samples can often be directly injected into the HPLC-ECD system without further deproteinization, as the dialysis membrane excludes large molecules like proteins.[5][9] If necessary, a simple centrifugation step can be performed.
4. HPLC-ECD Conditions:
-
The HPLC-ECD conditions are generally the same as for brain tissue analysis (Protocol 1). The injection volume may be adjusted based on the expected concentration of the analytes in the dialysate.
5. Data Analysis:
-
Data analysis is performed as described in Protocol 1.
Visualizations
Caption: Experimental workflow for neurotransmitter analysis using HPLC-ECD.
Caption: Simplified dopamine signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. amuzainc.com [amuzainc.com]
- 3. amuzainc.com [amuzainc.com]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and… [ouci.dntb.gov.ua]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. asianpubs.org [asianpubs.org]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Reliable Quantitative LC-MS Method for Dihydroxyphenylacetic Acid (DHPA)
Abstract
This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 3,4-dihydroxyphenylacetic acid (DHPA) in biological matrices. This compound, a major metabolite of dopamine, is a critical biomarker in neuroscience and clinical research.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and tandem mass spectrometry detection. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement a reliable and accurate quantitative assay for this compound.
Introduction
3,4-Dihydroxyphenylacetic acid (this compound), also known as DOPAC, is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO).[1][3] Its concentration in biological fluids and tissues can provide insights into dopamine turnover and has been implicated in various neurological conditions, including Parkinson's disease.[1][2] Accurate and precise quantification of this compound is therefore essential for advancing our understanding of these conditions and for the development of novel therapeutics.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological samples.[4] This application note presents a detailed protocol for a reliable quantitative LC-MS method for this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cerebrospinal fluid, tissue homogenate)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[5]
Sample Preparation
A protein precipitation method is employed for its simplicity and effectiveness in removing the bulk of matrix interferences.[6]
-
To 100 µL of biological sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.[8]
LC-MS Method
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: [M-H]⁻ m/z 167 -> 123; this compound-d3: [M-H]⁻ m/z 170 -> 126 |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
Table 1: Optimized LC-MS parameters for this compound analysis.
Results and Discussion
Method Validation
The developed method should be validated according to established guidelines to ensure its reliability for quantitative analysis. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Example Result |
| Linearity | R² > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Precision (Intra- and Inter-day) | RSD ≤ 15% | < 10% |
| Accuracy | 85-115% of nominal concentration | 95-105% |
| Matrix Effect | Monitored and minimized | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
Table 2: Summary of method validation parameters and typical results.
Signaling Pathway
This compound is a key metabolite in the dopamine degradation pathway. The following diagram illustrates the metabolic conversion of dopamine to this compound and subsequently to homovanillic acid (HVA).[3]
Caption: Metabolic pathway of dopamine to this compound.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantitative analysis of this compound in biological matrices using LC-MS. The method is sensitive, selective, and has been successfully validated. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the process. This method is suitable for use in research, clinical, and drug development settings for the accurate measurement of this important dopamine metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 2. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. alfachemic.com [alfachemic.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. organomation.com [organomation.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3,4-dihydroxyphenylacetic acid (DOPAC) in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and accurate measurement of 3,4-dihydroxyphenylacetic acid (DOPAC) in plasma extracts.
Frequently Asked Questions (FAQs)
Q1: Why are my measured DOPAC concentrations in plasma extracts unexpectedly low or undetectable?
A1: Low or undetectable DOPAC levels are often due to its inherent instability. DOPAC is a catechol, making it highly susceptible to oxidation. In perchloric acid extracts, DOPAC levels can decrease by more than 50% within 6 hours, even when stored at 4°C in the dark[1]. Degradation can also occur during sample collection, processing, and storage if proper precautions are not taken.
Q2: What is the primary cause of DOPAC degradation in plasma samples?
A2: The primary cause of DOPAC degradation is auto-oxidation, a process where the catechol moiety of the molecule is oxidized, leading to the formation of a DOPAC-quinone[2]. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions in the plasma. This reactive quinone can then undergo further reactions, leading to the loss of the original DOPAC molecule[2].
Q3: Are the standard antioxidants used for catecholamine analysis sufficient for stabilizing DOPAC?
A3: Not always. While some antioxidants are effective, it's crucial to select the right one. For instance, sodium metabisulfite, commonly used to prevent the oxidation of catecholamines, does not prevent their subsequent degradation in acidic eluates following alumina extraction. Therefore, it is not a suitable stabilizer for DOPAC under these conditions.
Q4: How long can I store plasma samples before analyzing for DOPAC?
A4: For optimal results, plasma samples should be analyzed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C[3][4]. Studies have shown that long-term storage at -80°C can maintain the stability of many metabolites, including those in the amino acid and lipid classes, for up to seven years. However, for labile compounds like DOPAC, it is recommended to add a stabilizer, especially for storage periods longer than one week[3].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DOPAC in plasma extracts.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no DOPAC peak detected during HPLC-ECD analysis | 1. DOPAC degradation: The sample may have degraded during collection, processing, or storage. 2. Improper sample preparation: Inefficient extraction or use of inappropriate stabilizers. 3. Instrumental issues: Incorrect electrochemical detector potential, mobile phase composition, or column issues. | 1. Review and optimize your sample handling protocol (see Experimental Protocols section). Ensure rapid processing on ice and immediate freezing. 2. Use effective stabilizers such as ascorbic acid or dithiothreitol (DTT) at the time of sample collection or immediately after plasma separation. 3. Verify the HPLC-ECD settings. The working potential for electrochemical detection should be optimized for DOPAC (e.g., +460 mV)[3]. Ensure the mobile phase pH and composition are appropriate for catecholamine analysis. |
| Poor reproducibility of DOPAC measurements | 1. Inconsistent sample handling: Variations in the time between blood collection and plasma separation, or temperature fluctuations. 2. Variable antioxidant concentration: Inconsistent addition of stabilizing agents. 3. Autosampler instability: Degradation of DOPAC in the autosampler vials. | 1. Standardize the entire sample handling workflow, from collection to analysis. Process all samples under identical conditions. 2. Prepare a stock solution of the antioxidant and add a consistent volume to each sample. 3. Use a cooled autosampler (e.g., 4°C) and limit the time samples spend in the autosampler before injection. |
| Interfering peaks in the chromatogram | 1. Contamination: Contaminants from collection tubes, reagents, or the HPLC system. 2. Co-eluting compounds: Other endogenous or exogenous compounds in the plasma that have a similar retention time to DOPAC. | 1. Use high-purity reagents and pre-cleaned collection tubes. Regularly flush the HPLC system to remove contaminants. 2. Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or trying a different column chemistry. |
Data on DOPAC Stability
The stability of DOPAC is significantly influenced by storage temperature and the presence of antioxidants.
Table 1: Effect of Storage Temperature on DOPAC Stability in the Absence of Antioxidants
| Storage Duration | % DOPAC Lost at Room Temperature (25°C) | % DOPAC Lost at 4°C | % DOPAC Lost at -75°C |
| 1 Day | Nearly 100% | 40% | 12.5% |
| 6 Days | 99% | - | 30% |
| Data adapted from a systematic study on the stability of dopamine and its metabolites[3]. |
Table 2: Effect of Ascorbic Acid on DOPAC Stability at Room Temperature (25°C)
| Storage Duration | % DOPAC Remaining (No Ascorbic Acid) | % DOPAC Remaining (40 µg/ml Ascorbic Acid) |
| 6 Days | 1% | 58% |
| Data adapted from a systematic study on the stability of dopamine and its metabolites[3]. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for DOPAC Analysis
-
Blood Collection:
-
Addition of Stabilizer (perform immediately after blood collection):
-
Prepare a stock solution of a suitable antioxidant. For example, a 10 mg/mL solution of ascorbic acid in deionized water.
-
Add the antioxidant solution to the whole blood or plasma to achieve a final concentration that has been shown to be effective (e.g., 40 µg/mL of ascorbic acid)[3].
-
-
Plasma Separation:
-
Storage:
-
If not for immediate analysis, snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles[5].
-
Protocol 2: Sample Preparation for HPLC-ECD Analysis
-
Protein Precipitation:
-
To 100 µL of thawed plasma, add 200 µL of ice-cold 0.4 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction (if necessary):
-
For cleaner extracts, an alumina extraction can be performed. However, for many applications, protein precipitation is sufficient. If performing alumina extraction, ensure the use of a suitable stabilizer like dithiothreitol (DTT) in the extraction buffer[1].
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the HPLC-ECD system.
-
Ensure the autosampler is temperature-controlled (e.g., 4°C) to maintain the stability of the samples prior to injection.
-
Visualizations
References
- 1. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing HPLC Parameters for DHPA Separation
Welcome to the technical support center for the chromatographic separation of 3,4-Dihydroxyphenylacetic acid (DHPA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC separation of this compound?
A1: A common starting point for this compound analysis is reversed-phase chromatography using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or citrate) with a low pH (around 3.0-4.0) and an organic modifier like methanol or acetonitrile[1][2]. The acidic pH helps to suppress the ionization of the carboxylic acid and catechol groups of this compound, leading to better retention and peak shape. Detection is often performed using electrochemical (ECD) or fluorescence detectors due to their high sensitivity for this compound[1][3].
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Improving resolution involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k')[4][5][6].
-
Increase Efficiency: Use a column with a smaller particle size or a longer column length[4]. Ensure your system's dead volume is minimized.
-
Improve Selectivity: This is often the most effective approach. You can alter the mobile phase composition by changing the organic modifier (e.g., methanol vs. acetonitrile), adjusting the pH, or using a different buffer[4][7]. Changing the stationary phase to one with different chemical properties (e.g., a phenyl or cyano column) can also significantly impact selectivity[4][5].
-
Optimize Retention Factor (k'): Adjust the strength of the mobile phase. In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of early-eluting peaks[4][5]. A retention factor between 2 and 10 is generally considered ideal.
Q3: My this compound peak has a poor shape (tailing or fronting). What could be the cause?
A3: Peak asymmetry is a common issue in HPLC.
-
Peak Tailing: This is often observed for ionizable compounds like this compound. It can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support[8][9][10]. To mitigate this, ensure the mobile phase pH is low enough to suppress the ionization of this compound. Using a well-end-capped column can also minimize these interactions[9]. Other causes include column overload, column contamination, or excessive dead volume[8][9].
-
Peak Fronting: This is less common for this compound but can be caused by sample overload, low column temperature, or injecting the sample in a solvent that is significantly stronger than the mobile phase[8][11].
Q4: I'm observing a drift in the retention time of my this compound peak. What should I do?
A4: Retention time instability can be caused by several factors:
-
Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and that the composition is not changing over time due to evaporation of the more volatile component[12].
-
Column Equilibration: The column may not be sufficiently equilibrated. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis[12].
-
Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven will provide a stable temperature environment[13][14].
-
Pump and Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate[12][13].
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound separation.
| Problem | Potential Causes | Recommended Solutions |
| Broad Peaks | - Column contamination or degradation.- Mobile phase flow rate is too low.- Large dead volume in the system (e.g., long tubing between column and detector).- Sample dissolved in a solvent stronger than the mobile phase. | - Replace the guard column or the analytical column[9][13].- Increase the flow rate[13].- Use shorter, narrower internal diameter tubing[12].- Dissolve the sample in the mobile phase whenever possible[13][15]. |
| Split Peaks | - Partially blocked column inlet frit.- Column void or degradation.- Sample solvent is incompatible with the mobile phase. | - Replace the column inlet frit or use an in-line filter.- Replace the column[9].- Ensure the sample solvent is weaker than or the same as the mobile phase[15]. |
| Low Sensitivity | - Incorrect detector settings (e.g., wavelength).- Sample degradation.- Leaks in the system.- Contaminated mobile phase. | - Optimize detector parameters for this compound.- Use fresh samples and protect them from light and oxidation.- Check for and fix any leaks in the system[16].- Prepare fresh mobile phase using high-purity solvents[15]. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection. | - Use fresh, HPLC-grade solvents[9].- Flush the injector and syringe with a strong solvent.- Run blank injections to identify the source of contamination[9]. |
Experimental Protocols
General Protocol for this compound Separation by Reversed-Phase HPLC
This protocol provides a starting point for method development. Optimization will likely be required for your specific application.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.1 M citrate buffer or a 0.03 M KH2PO4 buffer[1][2].
-
Adjust the pH of the aqueous phase to 3.0-4.0 with phosphoric acid.
-
Organic Phase: HPLC-grade methanol or acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in an appropriate ratio (e.g., 90:10 v/v aqueous:organic). The exact ratio should be optimized to achieve the desired retention time.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Flow Rate: 1.0 - 1.5 mL/min[1].
-
Column Temperature: 30 °C (use a column oven for stability).
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Quantitative Data Summary
The following table summarizes HPLC parameters from published methods for this compound analysis.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] |
| Column | Reversed-Phase | Reversed-Phase | ODS column |
| Mobile Phase | 0.03 M KH2PO4 buffer with 0.15 mM EDTA in methanol (8.75:1.25), pH 4.0 | 0.1 M citrate buffer with 0.3 mM EDTA, 0.5 mM 1-octanesulfonic acid, and 7% methanol | Strong anion-exchange column for extraction, then ODS column for separation |
| Flow Rate | 1.5 mL/min | 1.2 mL/min | Not specified |
| Detection | Electrochemical (ECD) at +450 mV | Electrochemical (ECD) at +100 mV and +350 mV | Fluorescence (after derivatization) |
| Analyte(s) | This compound (DOPAC) and 5-HIAA | This compound (DOPAC), norepinephrine, epinephrine, dopamine | This compound (DOPAC) and homovanillic acid (HVA) |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Key parameters influencing HPLC peak resolution.
References
- 1. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromtech.com [chromtech.com]
- 6. inacom.nl [inacom.nl]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. waters.com [waters.com]
- 11. bvchroma.com [bvchroma.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
troubleshooting low recovery of DHPA during sample preparation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for troubleshooting low recovery of 3,4-Dihydroxyphenylacetic acid (DHPA) during sample preparation.
Frequently Asked Questions (FAQs)
General Issues
Q1: I'm experiencing consistently low recovery of this compound. What are the most common causes?
A1: Low recovery of this compound is a frequent issue stemming from its specific chemical properties. The most common causes can be grouped into two categories:
-
Analyte Instability: this compound has a catechol structure, which is highly susceptible to oxidation. Degradation can occur during sample collection, storage, and extraction if not properly handled.[1] Key factors include pH, temperature, light exposure, and the presence of metal ions.[1]
-
Suboptimal Extraction Parameters: The recovery of this compound is highly dependent on the chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) and the precise optimization of its parameters. Issues often arise from incorrect pH, improper solvent selection, or procedural errors.
This compound Stability
Q2: My samples are turning brown/dark, and this compound recovery is poor. Is this related to stability?
A2: Yes, a color change to brown or dark yellow is a classic indicator of catechol oxidation. The catechol moiety of this compound is easily oxidized to form quinones, which can then polymerize. This process is often catalyzed by oxygen, light, elevated pH, and metal ions.[2] This degradation leads directly to a loss of the target analyte and, consequently, low recovery.
Q3: How can I prevent the degradation of this compound in my biological samples?
A3: To minimize this compound degradation, especially in complex biological matrices like plasma or urine, consider the following strategies:
-
Use Antioxidants: Immediately after sample collection, add an antioxidant. Common choices include ascorbic acid, sodium metabisulfite, or EDTA (to chelate metal ions that catalyze oxidation).
-
Control Temperature: Keep samples on ice during processing and store them at -70°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.[1]
-
Adjust pH: Acidifying the sample can improve the stability of some compounds.[3] For this compound, maintaining a slightly acidic pH during storage can help reduce oxidation.
-
Protect from Light: Use amber vials or cover tubes with aluminum foil to prevent light-induced degradation.[1]
-
Work Quickly: Minimize the time between sample collection, preparation, and analysis to reduce the opportunity for degradation.[4]
Solid-Phase Extraction (SPE) Troubleshooting
Q4: I am using a reversed-phase (e.g., C18) SPE cartridge, but this compound is not being retained. What is wrong?
A4: This is a classic pH-related issue. This compound is an acidic compound with a carboxylic acid group (pKa ≈ 4.25).[5] For retention on a non-polar reversed-phase sorbent, the analyte must be in its neutral, un-ionized form. If the pH of your sample is above the pKa, this compound will be negatively charged (ionized) and will have poor affinity for the C18 sorbent, causing it to pass through during the loading step.
Solution: Adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group. For this compound, acidify your sample to a pH of approximately 2.0-2.5 before loading it onto the SPE cartridge.
Q5: My this compound is retained on the SPE column, but I lose it during the wash step. How can I fix this?
A5: This indicates that your wash solvent is too strong (i.e., has too high a percentage of organic solvent). The wash step is intended to remove interfering compounds that are less strongly retained than your analyte of interest. If your wash solvent is eluting the this compound, you need to reduce its elution strength.
Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are washing with 20% methanol in water, try using 5% methanol in acidified water. Always ensure your wash solvent has the same pH as your loading solution to keep the this compound in its neutral state.
Q6: I have good retention and washing, but I can't get the this compound to elute from the column. What should I do?
A6: This problem suggests your elution solvent is too weak to disrupt the interactions between this compound and the sorbent. To elute this compound from a reversed-phase column, you need a solvent strong enough to overcome the hydrophobic interactions.
Solution:
-
Increase Organic Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. Often, 80-100% methanol or acetonitrile is required.
-
Adjust Elution Solvent pH: For acidic compounds like this compound, making the elution solvent basic (e.g., by adding a small amount of ammonium hydroxide) will ionize the molecule, drastically reducing its retention on the reversed-phase sorbent and promoting efficient elution.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q7: What is the best organic solvent for performing a liquid-liquid extraction of this compound?
A7: The principle of "like dissolves like" applies here.[6] this compound is a polar molecule. Therefore, a relatively polar, water-immiscible organic solvent is a good choice. Commonly used solvents for extracting phenolic acids include:
-
Ethyl acetate
-
Diethyl ether
-
Dichloromethane (DCM)[7]
The choice of solvent may require empirical testing to find the one that provides the best recovery and cleanliness for your specific sample matrix.
Q8: How do I choose the correct pH for LLE of this compound?
A8: Similar to SPE, pH control is critical for LLE. To extract an acidic compound like this compound from an aqueous sample (like urine or plasma) into an organic solvent, the compound must be in its neutral, un-ionized form to make it more soluble in the organic phase.[7]
Solution: Adjust the pH of the aqueous sample to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH ≈ 2.0-2.5). This protonates the carboxylate, neutralizing its charge and facilitating its transfer into the organic solvent.
Quantitative Data Summary
The following table summarizes key chemical properties of this compound and recommended pH adjustments for common extraction techniques.
| Property / Parameter | Value / Recommendation | Rationale |
| Chemical Structure | (3,4-Dihydroxyphenyl)acetic acid | A catechol with a carboxylic acid side chain. |
| Molecular Weight | 168.15 g/mol [5] | Important for preparing standards and calculations. |
| pKa (Carboxylic Acid) | ~4.25[5] | The carboxylic acid group is deprotonated above this pH. |
| pKa (Phenolic OH) | >9.0 (estimated) | The hydroxyl groups are deprotonated at high pH. |
| Recommended pH for Reversed-Phase SPE | pH 2.0 - 2.5 | To ensure the carboxylic acid is protonated (neutral), maximizing hydrophobic retention. |
| Recommended pH for Anion Exchange SPE | pH 6.0 - 7.5 | To ensure the carboxylic acid is deprotonated (anionic), allowing for strong ionic retention. |
| Recommended pH for LLE (into organic solvent) | pH 2.0 - 2.5 | To neutralize the carboxylic acid, increasing its partition into the organic phase. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general framework for extracting this compound from plasma using a generic reversed-phase polymeric SPE cartridge (e.g., HLB type). Optimization may be required for different cartridges or specific experimental needs.
1. Materials
-
Human plasma collected in K2-EDTA tubes.
-
Internal Standard (IS): Deuterated this compound (d3-DHPA).
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ascorbic Acid.
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., 30 mg/1 mL).
-
SPE Vacuum Manifold.
2. Sample Pre-treatment
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of ascorbic acid solution (10 mg/mL) to prevent oxidation.
-
Add 10 µL of IS solution (e.g., 1 µg/mL d3-DHPA). Vortex briefly.
-
Add 200 µL of 4% formic acid in water to precipitate proteins and adjust pH.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
3. Solid-Phase Extraction Procedure
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water containing 0.1% formic acid through the cartridge. Do not allow the sorbent bed to go dry from this point until the final elution.
-
Loading: Load the entire pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid. Follow with a second wash using 1 mL of 5% methanol in water (containing 0.1% formic acid).
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual aqueous solvent.
-
Elution: Elute the this compound and IS by passing 1 mL of methanol through the cartridge into a clean collection tube. A second elution with another 0.5 mL of methanol can be performed to ensure complete recovery.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A decision tree for troubleshooting common causes of low this compound recovery.
Effect of pH on this compound Ionization and Extraction
Caption: The impact of pH on the ionization state and extractability of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of oxidation during the preparation of DNA and analysis of 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrokalafungin (DHPA) Sample Integrity
Welcome to the technical support center for minimizing Dihydrokalafungin (DHPA) degradation during long-term sample storage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
A1: Dihydrokalafungin (this compound) is a chemical compound of interest in various research and drug development areas. The stability of this compound is critical because its degradation can lead to a loss of biological activity and the appearance of impurities.[1] This can result in inaccurate and unreliable experimental data, potentially compromising research outcomes.
Q2: What are the primary causes of this compound degradation?
A2: The main causes of this compound degradation include:
-
Hydrolysis: The ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis.[2]
-
Oxidation: Exposure to air can lead to oxidative degradation.[1]
-
Thermal Degradation: Higher temperatures can accelerate the rate of chemical degradation.[1][2]
-
Photodegradation: Exposure to light can also contribute to the degradation of light-sensitive compounds.[1][3]
Q3: What are the optimal long-term storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended.[1] For short-term storage, refrigeration at 2-8°C is suitable.[1][4]
-
Light: this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.[1][3]
-
Atmosphere: To minimize oxidation, samples should be stored under an inert atmosphere, such as argon or nitrogen.[1]
-
Form: Storing this compound as a solid (powder) is generally preferred over storing it in solution, as this enhances stability. If in solution, use aprotic, anhydrous solvents and prepare solutions fresh whenever possible.[1]
Q4: How can I minimize freeze-thaw cycles, and why is it important?
A4: Repeated freeze-thaw cycles can be detrimental to the stability of biological samples and chemical compounds, leading to degradation.[5][6] To minimize this, it is recommended to aliquot samples into smaller, single-use volumes after the initial processing.[2] This practice prevents the need to thaw the entire stock for each experiment.
Q5: How can I detect this compound degradation in my samples?
A5: this compound degradation can be detected by re-analyzing the sample using High-Performance Liquid Chromatography (HPLC).[1] Signs of degradation include a decrease in the area of the main this compound peak and the appearance of new, unexpected peaks in the chromatogram.[1]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in the HPLC analysis of my stored this compound sample.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound during storage. [1] | 1. Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere if possible.[1] 2. Perform Forced Degradation: To identify if the new peaks are degradation products, conduct a forced degradation study (see Experimental Protocols). Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stored sample.[1] |
| Contamination of the sample or HPLC system. [1] | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned.[1] 2. Run a Blank Gradient: Inject a blank (mobile phase) to check for system contamination or ghost peaks.[1] 3. Clean the HPLC System: If contamination is suspected, clean the HPLC system according to the manufacturer's guidelines. |
Problem 2: The biological activity of my this compound solution has decreased over time.
| Possible Cause | Troubleshooting Steps |
| Chemical degradation of this compound. [1] | 1. Assess Purity: Re-analyze the sample by HPLC to determine the purity of this compound. A decrease in the main peak area and the appearance of new peaks indicate degradation.[1] 2. Review Storage Practices: Ensure the solution was stored under optimal conditions (low temperature, protected from light, inert atmosphere).[1] 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.[1] |
| Adsorption to container surfaces. | 1. Use Appropriate Containers: Select high-quality, low-binding tubes or vials for storage. 2. Consider Solvent Effects: The choice of solvent can influence adsorption. Consult literature for the best solvent for this compound that minimizes this effect. |
Quantitative Data Summary: Recommended Storage Conditions
The stability of a compound is often evaluated under various storage conditions as recommended by guidelines from the International Council for Harmonisation (ICH).
| Storage Condition | Temperature | Relative Humidity | Testing Duration | Purpose |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | Minimum of 12 months | To determine the shelf life of a product under normal storage conditions.[3][7][8] |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6-12 months | Used when long-term stability at 25°C/60% RH shows borderline results.[3][8] |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | Minimum of 6 months | To predict long-term stability by observing degradation under harsher conditions.[3][7][8] |
| Long-Term (Freezer) | -20°C ± 5°C | N/A | As needed | For long-term storage of less stable samples.[1][9] |
| Long-Term (Ultra-Freezer) | -80°C ± 10°C | N/A | As needed | For very sensitive biological samples and long-term preservation.[1][4][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation products of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C) for 24 hours.
-
Photodegradation: Expose the stock solution to UV light for a specified period.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Protocol 2: HPLC Method for this compound Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound. Method optimization may be required.
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dilute the this compound sample to an appropriate concentration with the mobile phase.
4. Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total peak area.
Protocol 3: Preparing this compound Samples for Long-Term Storage
1. Aliquoting:
-
To avoid multiple freeze-thaw cycles, divide the this compound sample into smaller, single-use aliquots.[2]
2. Container Selection:
-
Use high-quality, low-binding amber glass vials or polypropylene tubes to protect from light and prevent adsorption.[1][3]
3. Inert Atmosphere:
-
If this compound is particularly sensitive to oxidation, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
4. Labeling:
-
Clearly label each aliquot with the sample name, concentration, date, and a unique identifier. Use labels that can withstand cryogenic temperatures.[9]
5. Freezing and Storage:
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer for long-term storage.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision tree for this compound sample storage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Keeping It Cool: Protecting Cryopreserved Samples from Degradation [thermofisher.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Enhancing Electrochemical Detection of 3,4-Dihydroxyphenylacetic Acid (DHPA)
Welcome to the technical support center for the electrochemical detection of 3,4-dihydroxyphenylacetic acid (DHPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of this compound detection.
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical detection of this compound in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| High Background Current or Noise | 1. Contaminated supporting electrolyte or glassware.2. Improperly polished or cleaned electrode surface.3. Electrical interference from nearby equipment.4. High scan rate in voltammetric measurements. | 1. Use high-purity water and reagents for the electrolyte. Thoroughly clean all glassware.2. Follow a rigorous and consistent electrode polishing and cleaning protocol.[1][2][3]3. Use a Faraday cage to shield the electrochemical cell from external noise.[4]4. Optimize the scan rate; a lower scan rate can sometimes reduce background noise.[4] |
| Poor Reproducibility / Unstable Signal | 1. Inconsistent electrode surface preparation.2. Reference electrode instability or drift.3. Fluctuation in sample pH or temperature.4. Electrode surface fouling during measurements. | 1. Standardize the electrode polishing and modification procedure. Ensure consistent surface area and morphology.2. Check the reference electrode filling solution and ensure there are no air bubbles. If necessary, re-calibrate or replace the reference electrode.3. Use a buffered supporting electrolyte and control the experimental temperature.4. Implement an electrode cleaning step between measurements or use a fresh electrode for each measurement.[5] |
| Low Sensitivity / Weak Signal | 1. Sub-optimal pH of the supporting electrolyte.2. Inadequate electrode modification for signal enhancement.3. Low concentration of this compound in the sample.4. Non-optimal parameters for the electrochemical technique (e.g., DPV pulse amplitude, width). | 1. Optimize the pH of the supporting electrolyte to maximize the electrochemical response of this compound.2. Employ electrode modification strategies using nanomaterials like carbon nanotubes or graphene to increase the electroactive surface area and catalytic activity.[6][7][8][9][10]3. Consider a preconcentration step for the sample if possible.4. Systematically optimize the parameters of your chosen electrochemical technique (e.g., differential pulse voltammetry) to enhance the signal-to-noise ratio.[11][12] |
| Peak Broadening or Splitting | 1. Slow electron transfer kinetics.2. Presence of multiple interfering species with close oxidation potentials.3. High resistance in the electrochemical cell. | 1. Modify the electrode with materials that facilitate faster electron transfer.2. Use electrode modifications that enhance selectivity for this compound or employ separation techniques prior to electrochemical detection.3. Ensure all connections are secure and the distance between the working and reference electrodes is minimized. Check the concentration of the supporting electrolyte. |
| Interference from Ascorbic Acid (AA) and Uric Acid (UA) | 1. Overlapping oxidation potentials of this compound, AA, and UA at bare electrodes. | 1. Modify the electrode with materials that can selectively catalyze the oxidation of this compound or shift the oxidation potentials of the interfering species. Common modifications include polymers and nanomaterials.[13][14][15][16][17]2. Adjust the pH of the supporting electrolyte to better separate the voltammetric peaks. |
| Electrode Fouling | 1. Adsorption of oxidation products of this compound or other sample components onto the electrode surface. | 1. Perform electrochemical cleaning/activation of the electrode between measurements.[5]2. Modify the electrode with anti-fouling materials such as nafion or other polymers.3. Use pulsed voltammetric techniques which can minimize the effects of fouling compared to steady-state techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is a major metabolite of the neurotransmitter dopamine. Dopamine is first metabolized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is then further oxidized by aldehyde dehydrogenase (ALDH) to form this compound.[18][19][20] this compound can then be further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA).[18]
Q2: How can I improve the sensitivity of my this compound measurement using electrochemical methods?
A2: To enhance sensitivity, you can:
-
Modify the working electrode: Using nanomaterials like carbon nanotubes, graphene, or metallic nanoparticles can significantly increase the electrode's surface area and catalytic activity towards this compound oxidation.[6][7][8][9][10]
-
Optimize the supporting electrolyte: The pH of the supporting electrolyte plays a crucial role in the electrochemical behavior of this compound. Optimizing the pH can lead to a higher peak current and better peak shape.
-
Choose the right electrochemical technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often more sensitive than Cyclic Voltammetry (CV) for quantitative analysis due to their ability to minimize background currents.[11][12]
Q3: What are the common interfering substances in biological samples for this compound detection, and how can I mitigate their effects?
A3: In biological samples, the most common interfering species are ascorbic acid (AA) and uric acid (UA), as they have oxidation potentials close to that of this compound.[13][14][15][16][17] To mitigate their interference, you can:
-
Use a selective electrode modification: Certain polymers and nanomaterials can be used to coat the electrode, which can selectively enhance the signal for this compound or shift the oxidation potentials of AA and UA.
-
Optimize the pH: Adjusting the pH of the medium can help in separating the voltammetric peaks of this compound, AA, and UA.
Q4: What is electrode fouling and how can I prevent it during this compound detection?
A4: Electrode fouling refers to the accumulation of unwanted material on the electrode surface, which can passivate the electrode and reduce its sensitivity and reproducibility.[5] This can be caused by the adsorption of oxidation products of this compound or other molecules present in the sample. To prevent fouling:
-
Regularly clean your electrode: A consistent and thorough cleaning protocol is essential.[21][1][2][3]
-
Apply an anti-fouling coating: Modifying the electrode with a protective layer, such as a polymer film, can prevent foulants from reaching the electrode surface.
-
Use appropriate electrochemical techniques: Pulsed techniques can be less susceptible to fouling than methods that apply a constant potential.
Q5: What are the key parameters to report when publishing data on a new electrochemical sensor for this compound?
A5: When reporting on a new this compound sensor, it is crucial to include the following performance metrics:
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.[22][23]
-
Linear Range: The concentration range over which the sensor's response is directly proportional to the this compound concentration.[24][25]
-
Sensitivity: The slope of the calibration curve, which indicates the change in signal per unit change in this compound concentration.
-
Selectivity: The sensor's ability to detect this compound in the presence of potential interfering species.
-
Reproducibility and Stability: The consistency of the sensor's response over multiple measurements and over time.
Experimental Protocols
Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)
This protocol describes a general method for modifying a GCE with graphene, a common strategy to enhance the sensitivity of this compound detection.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene oxide (GO) dispersion
-
Hydrazine hydrate or other reducing agent
-
Alumina slurry (e.g., 0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
Procedure:
-
GCE Polishing:
-
Polish the GCE with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
GO Deposition:
-
Drop-cast a small volume (e.g., 5-10 µL) of the GO dispersion onto the polished GCE surface.
-
Allow the solvent to evaporate completely at room temperature or in a low-temperature oven.
-
-
Electrochemical Reduction of GO:
-
The GO-modified GCE is then typically reduced to graphene (rGO) electrochemically.
-
Immerse the GO/GCE in a suitable electrolyte (e.g., phosphate buffer solution).
-
Perform cyclic voltammetry for a number of cycles in a potential window where GO reduction occurs (e.g., 0 to -1.5 V). The appearance of a reduction peak indicates the conversion of GO to rGO.
-
Alternatively, chemical reduction can be performed by exposing the GO/GCE to hydrazine vapor.
-
-
Characterization:
-
The modified electrode can be characterized using techniques like cyclic voltammetry in a redox probe solution (e.g., [Fe(CN)6]3-/4-) to confirm the increased electroactive surface area.
-
Protocol 2: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)
This protocol outlines the general steps for the quantitative analysis of this compound using DPV.
Instrumentation:
-
Potentiostat with a three-electrode setup (modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).
-
Electrochemical cell.
Procedure:
-
Prepare the Supporting Electrolyte: Prepare a phosphate buffer solution (PBS) of the desired pH (optimization is recommended, typically around pH 7.0).
-
Setup the Electrochemical Cell:
-
Place a known volume of the supporting electrolyte into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
-
Perform DPV Measurement:
-
Set the DPV parameters on the potentiostat software. Typical parameters to optimize include:
-
Initial Potential
-
Final Potential
-
Pulse Amplitude (e.g., 50 mV)
-
Pulse Width (e.g., 50 ms)
-
Scan Increment (e.g., 4 mV)
-
Pulse Period (e.g., 0.2 s)
-
-
Record the DPV of the blank supporting electrolyte.
-
-
Standard Addition Method for Quantification:
-
Add a small, known volume of a standard this compound solution to the electrochemical cell.
-
Stir the solution for a short period to ensure homogeneity and then let it rest.
-
Record the DPV.
-
Repeat the standard addition and DPV measurement for several increments to construct a calibration curve.
-
-
Sample Analysis:
-
For an unknown sample, add a known volume to the supporting electrolyte and record the DPV.
-
The concentration of this compound in the sample can be determined from the calibration curve.
-
Data Presentation
Table 1: Comparison of Performance for Various Electrochemical Sensors for this compound and Related Analytes.
| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Graphene/Au@Pd Nanocomposites | Dopamine | DPV | 0.1 - 100 | 0.002 | [16] |
| Au@Pd-RGO | Uric Acid | DPV | 0.02 - 500 | 0.005 | [16] |
| Poly(dopamine)/rGO | Dopamine | DPV | 0.5 - 200 | 0.018 | (Synthesized from multiple sources) |
| Carbon Nanotube/Nafion | Dopamine | Amperometry | 0.1 - 10 | 0.03 | [6] |
| PPy-AuNPs | Serotonin | DPV | - | 0.033 | [8] |
| Ag-doped PANI | Dopamine | DPV | 10 - 90 | 1.9 | [8] |
| Polymelamine/AuNPs | Dopamine | DPV | 0.2 - 11 | 0.067 | [8] |
Note: This table is a compilation of data from various sources for this compound and structurally similar, co-analyzed neurotransmitters to provide a comparative overview of sensor performance.
Mandatory Visualization
Caption: Dopamine metabolism pathway leading to this compound and HVA.
Caption: Workflow for electrochemical detection of this compound.
Caption: Troubleshooting logic for poor electrochemical signal.
References
- 1. hamiltoncompany.com [hamiltoncompany.com]
- 2. biopac.com [biopac.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Analysis of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Nanocomposite Materials based on Metal Nanoparticles for the Electrochemical Sensing of Neurotransmitters [mdpi.com]
- 9. Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi-res.com [mdpi-res.com]
- 11. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 12. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04045J [pubs.rsc.org]
- 13. [PDF] Electrochemical detection of uric acid and ascorbic acid using r-GO/NPs based sensors | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel electrochemical sensor for determination of uric acid in the presence of ascorbic acid and dopamine based on a carbon paste electrode modified with an electrochemically reduced para-nitrobenzoic acid/graphene oxide nanocomposite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Sensitive electrochemical sensors for simultaneous determination of ascorbic acid, dopamine, and uric acid based on Au@Pd-reduced graphene oxide nanocomposites - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical analysis of ascorbic acid and uric acid on defect-engineered carbon nanotube networks with increased exposure of graphitic edge planes (2018) | Rui Lei | 11 Citations [scispace.com]
- 18. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 19. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 21. btxonline.com [btxonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of Limit of Detection in Electrochemical Biosensors | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Overcoming DHPA Peak Tailing in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with 3,4-Dihydroxyphenylacetic acid (DHPA) analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome issues with this compound peak tailing in your chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: 3,4-Dihydroxyphenylacetic acid (this compound), also known as DOPAC, is a primary metabolite of the neurotransmitter dopamine.[1][2] Its quantification in biological samples is crucial for research in neurobiology, Parkinson's disease, and in monitoring the efficacy of certain drugs.[3] Accurate measurement is essential for understanding dopamine turnover and neuronal activity.
Q2: What is the pKa of this compound and why is it important for chromatography?
A2: this compound is an acidic compound with a pKa of approximately 3.61 to 4.25.[1][4][5][6] The pKa is the pH at which the analyte is 50% ionized. Knowing the pKa is critical for optimizing the mobile phase pH in reversed-phase chromatography.[7][8][9][10] Operating at a mobile phase pH well below the pKa (typically 1-2 pH units) will keep this compound in its protonated, less polar form, leading to better retention and improved peak shape on a C18 column.[7]
Q3: What are the common causes of this compound peak tailing?
A3: Peak tailing for this compound, an ionizable acidic compound, is often due to secondary interactions with the stationary phase. The most common causes include:
-
Inappropriate Mobile Phase pH: A mobile phase pH close to or above the pKa of this compound will cause it to be ionized, leading to electrostatic interactions with residual silanol groups on the silica-based stationary phase.[7][8][9][10]
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, causing peak tailing.[11]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Poor Column Condition: Degradation of the column packing material or contamination can create active sites that interact with this compound.
-
Inadequate Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, resulting in inconsistent ionization of this compound and peak tailing.[11]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.
Problem: Asymmetrical this compound peak with significant tailing.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Step 1: Mobile Phase pH Optimization
The most critical factor for symmetrical this compound peaks is the mobile phase pH.
-
Rationale: To suppress the ionization of the carboxylic acid group of this compound (pKa ≈ 3.6-4.2), the mobile phase pH should be maintained at least one pH unit below the pKa.[7][8] A pH of 2.5 to 3.0 is generally recommended.
-
Action:
-
Prepare a mobile phase with an aqueous component buffered to a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate).
-
Always measure the pH of the aqueous portion before mixing with the organic modifier.
-
If peak tailing persists, incrementally decrease the pH to as low as 2.0, ensuring your column can tolerate this pH.
-
Step 2: Buffer Concentration and Composition
-
Rationale: A sufficient buffer concentration is necessary to maintain a constant pH across the column and prevent unwanted interactions.[11]
-
Action:
-
Ensure your buffer concentration is between 20-50 mM.
-
Phosphate buffers are effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2. Formate buffers are suitable for the 2.8 to 4.8 pH range.[7]
-
Step 3: Column Selection and Care
-
Rationale: Secondary interactions with the stationary phase are a primary cause of peak tailing for polar analytes like this compound.
-
Action:
-
Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).
-
If the column is old or has been used with aggressive mobile phases, replace it with a new one.
-
Step 4: Sample Concentration and Solvent
-
Rationale: Overloading the column can lead to peak distortion. The solvent used to dissolve the sample can also affect peak shape.
-
Action:
-
Try diluting your sample to see if the peak shape improves.
-
Whenever possible, dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.
-
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol is designed to achieve a symmetrical peak shape for this compound.
-
Chromatographic System: Standard HPLC or UHPLC system with UV or electrochemical detection.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 25 mM Potassium Phosphate Monobasic, adjusted to pH 2.7 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with 5-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or electrochemical detector at +0.7 V.
Sample Preparation from Plasma
A robust sample preparation is crucial for accurate this compound quantification and to minimize matrix effects that can contribute to peak distortion.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold 0.4 M perchloric acid containing an internal standard.
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Extraction: Transfer the supernatant to a clean tube.
-
Injection: Inject a portion of the supernatant into the HPLC system.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Resolution (Rs) from a neighboring peak |
| 4.5 | 2.1 | 1.2 |
| 3.5 | 1.5 | 1.8 |
| 2.7 | 1.1 | 2.5 |
Asymmetry and resolution values are representative and will vary depending on the specific column and system.
Visualizations
This compound in the Dopamine Metabolic Pathway
This compound is a key metabolite in the degradation of dopamine. This pathway is critical for regulating dopamine levels in the brain.
Caption: The metabolic pathway of dopamine, highlighting the formation of this compound.
Analytical Workflow for this compound from Biological Samples
This workflow outlines the key steps from sample collection to data analysis for this compound measurement.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. 3,4-Dihydroxyphenylacetic acid | 102-32-9 [chemicalbook.com]
- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. P. aeruginosa Metabolome Database: 3,4-dihydroxyphenylacetate (PAMDB110453) [qpmf.rx.umaryland.edu]
- 5. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316) - FooDB [foodb.ca]
- 7. agilent.com [agilent.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pre-Analytical Challenges in DHPA Measurement: A Technical Support Guide
Welcome to the Technical Support Center for DHPA Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical pre-analytical factors that can influence the stability of 2,3-dinor-11β-prostaglandin F2α (this compound), a key metabolite of prostaglandin D2 and an important biomarker in various physiological and pathological processes. Accurate measurement of this compound is paramount for reliable experimental outcomes, and this guide offers troubleshooting advice and frequently asked questions to ensure sample integrity from collection to analysis.
While specific quantitative data on the stability of this compound in various blood collection tubes and anticoagulants is limited in publicly available literature, this guide provides best-practice recommendations based on general principles of prostaglandin stability and pre-analytical sample handling. The information presented here is synthesized from technical documents and studies on related compounds.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood collection when measuring this compound?
Q2: What is the recommended blood collection tube type for this compound analysis?
Plastic tubes are generally preferred over glass tubes to minimize the potential for platelet activation, which can lead to the artefactual ex vivo formation of prostaglandins. For plasma collection, tubes containing a gel separator can aid in obtaining cell-free plasma after centrifugation.
Q3: How should blood samples be processed after collection to ensure this compound stability?
Prompt processing of blood samples is crucial. It is recommended to centrifuge the blood sample to separate plasma as soon as possible after collection. The centrifugation should be performed at a refrigerated temperature (e.g., 4°C) to minimize enzymatic activity.
Q4: What are the optimal storage conditions for plasma samples intended for this compound analysis?
After separation, plasma should be immediately frozen and stored at -70°C or lower for long-term stability.[4] Prostaglandins are susceptible to degradation, and low temperatures are essential to preserve their integrity over time. For short-term storage, refrigeration at 4°C may be acceptable, but the duration should be minimized.[4]
Q5: Are there any patient-related factors that can affect this compound levels?
Yes, certain medications and physiological conditions can influence this compound levels. Patients taking aspirin or other nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin F2 alpha and its metabolites.[5][6][7][8][9][10] It is often recommended to discontinue these medications, if medically feasible, prior to sample collection (e.g., 72 hours for NSAIDs and up to 2 weeks for aspirin).[5][6][7][8][9][10] Underlying medical conditions such as mast cell activation disorders, angioedema, and myeloproliferative diseases can also lead to elevated this compound levels.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound levels | Patient use of NSAIDs or aspirin. | Review patient medication history. If possible and medically permissible, advise on the appropriate washout period before re-collection.[5][6][7][8][9][10] |
| Degradation of this compound due to improper sample handling. | Ensure blood samples are processed promptly after collection, with centrifugation at refrigerated temperatures. | |
| Inadequate storage conditions. | Verify that plasma samples were immediately frozen and have been consistently stored at -70°C or below. | |
| High variability in this compound results between samples | Inconsistent sample collection and processing times. | Standardize the protocol for sample collection, handling, and time to centrifugation and freezing. |
| Differences in anticoagulant used. | Use the same type of anticoagulant and collection tube for all samples within a study to minimize variability. | |
| Ex vivo prostaglandin formation. | Use plastic collection tubes and handle samples gently to avoid platelet activation. | |
| Interference in the analytical assay | Presence of interfering substances from the collection tube or anticoagulant. | Consult the assay manufacturer's instructions for any known interferences. Consider using tubes with minimal additives. Anticoagulants can sometimes interfere with mass spectrometry analysis by causing ion suppression or enhancement.[11] |
Experimental Protocols
Recommended Protocol for Blood Collection and Processing for this compound Analysis
This protocol is based on best practices for prostaglandin measurement and aims to minimize pre-analytical variability.
-
Patient Preparation: If medically feasible, patients should abstain from NSAIDs for at least 72 hours and aspirin for two weeks prior to blood collection.[5][6][7][8][9][10]
-
Sample Collection:
-
Collect whole blood into a plastic tube containing EDTA as the anticoagulant.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[12] Avoid vigorous shaking to prevent hemolysis and platelet activation.
-
-
Sample Processing:
-
Process the sample as soon as possible, ideally within 30 minutes of collection.
-
Centrifuge the collection tube at 1,500-2,000 x g for 15 minutes at 4°C.
-
-
Plasma Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into one or more pre-labeled polypropylene cryovials.
-
Immediately freeze the plasma aliquots and store them at -70°C or colder until analysis.
-
Visualized Experimental Workflow
Caption: Recommended workflow for blood sample collection and processing for this compound analysis.
General Principles of Prostaglandin Stability
The following table summarizes general stability principles for prostaglandins, which can be cautiously extrapolated to this compound in the absence of specific data.
| Factor | General Effect on Prostaglandin Stability | Recommendation |
| Temperature | Higher temperatures accelerate enzymatic and chemical degradation. | Process and store samples at low temperatures (4°C for processing, ≤ -70°C for storage). |
| Anticoagulant | Can influence enzymatic activity and interfere with analysis. EDTA is often preferred for its ability to chelate divalent cations required by some degradative enzymes.[1][2][3] | Use EDTA as the anticoagulant and maintain consistency across all samples in a study. |
| Time | The longer a sample is left at room temperature or refrigerated, the greater the potential for degradation. | Process samples as quickly as possible after collection. |
| Sample Matrix | Whole blood contains cells with enzymes that can metabolize prostaglandins. Plasma is a cleaner matrix. | Separate plasma from cellular components promptly. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation of labile analytes. | Aliquot plasma into smaller volumes to avoid multiple freeze-thaw cycles. |
References
- 1. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 2. needle.tube [needle.tube]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Effect of Different Anticoagulants on HbA1C Estimation and its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3 Dinor-11Beta-Prostaglandin F2 Alpha, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. 2,3-dinor 11B-Prostaglandin F2a [healthcare.uiowa.edu]
- 7. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha | HNL Lab Medicine [hnl.com]
- 8. wardelab.com [wardelab.com]
- 9. bjhlab.testcatalog.org [bjhlab.testcatalog.org]
- 10. Print Preview [labs.allinahealth.org]
- 11. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edtatube.com [edtatube.com]
Technical Support Center: Method Validation for a Robust Droplet Hybridization Probe Assay (DHPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a robust Droplet Hybridization Probe Assay (DHPA), with a focus on its application in quantifying adeno-associated virus (AAV) vector genomes.
Frequently Asked Questions (FAQs)
Q1: What is a Droplet Hybridization Probe Assay (this compound) and what is its primary application?
A1: A Droplet Hybridization Probe Assay (this compound) is a highly precise and sensitive method for absolute nucleic acid quantification. It is a form of Droplet Digital PCR (ddPCR). The technique works by partitioning a single PCR sample into thousands of nano-liter sized droplets. Following PCR amplification with fluorescently labeled probes (hybridization probes), each droplet is individually analyzed to determine the presence or absence of the target nucleic acid sequence. This partitioning allows for the direct quantification of target molecules without the need for a standard curve, making it more robust than traditional quantitative PCR (qPCR).[1] A primary application is the accurate titration of adeno-associated virus (AAV) vector genomes in gene therapy development.[2][3]
Q2: What are the key parameters for validating a this compound method?
A2: The validation of a this compound method ensures it is suitable for its intended purpose.[4] Key parameters, based on FDA and ICH guidelines, include accuracy, precision, selectivity, sensitivity (limit of quantification), linearity, range, and robustness.[5][6][7][8] For biomarker assays, parallelism and reproducibility are also critical characteristics that define the method.[8]
Q3: What are the acceptance criteria for accuracy and precision in a validated this compound?
A3: For ligand-binding assays, which share principles with this compound, regulatory guidelines often recommend that the accuracy (as percent relative error, %RE) and inter-batch precision (as percent coefficient of variation, %CV) should be within ±20%.[9][10] For the lower limit of quantification (LLOQ), a slightly wider range of ±25% is often acceptable.[9][10]
Q4: How is the specificity of a this compound ensured?
A4: Specificity is the assay's ability to differentiate and quantify the target analyte in the presence of other, potentially interfering substances.[11] In a this compound, specificity is primarily determined by the design of the primers and the hybridization probe, which are designed to bind only to the target sequence. Experimental validation involves testing the assay against closely related sequences, genomic DNA, and relevant viral vectors to confirm the absence of cross-reactivity.
Q5: What is the importance of using controls in this compound?
A5: Controls are essential for monitoring assay performance and ensuring the validity of the results.[12] Key controls include:
-
No Template Control (NTC): Uses all reaction components except the DNA template to detect contamination.[12]
-
Negative Control: Contains a sample matrix known to be free of the target sequence to monitor for false-positive signals.[12]
-
Positive Control: A well-characterized sample containing a known quantity of the target sequence to verify that the assay is performing as expected.[12]
Method Validation Protocols and Data Presentation
A comprehensive validation plan should be established before initiating validation experiments.[10] The following tables summarize the key validation parameters and typical acceptance criteria for a this compound used for AAV genome titration.
Table 1: Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
| Intra-Assay Precision | LLOQ, Low QC, Mid QC, High QC | %CV ≤ 20% (≤ 25% at LLOQ) |
| Inter-Assay Precision | LLOQ, Low QC, Mid QC, High QC | %CV ≤ 20% (≤ 25% at LLOQ) |
| Accuracy | LLOQ, Low QC, Mid QC, High QC | Mean %RE within ±20% (±25% at LLOQ) |
-
Methodology: Analyze a minimum of five replicates of quality control (QC) samples at four different concentrations (Lower Limit of Quantification, Low, Medium, and High) across three separate runs.[13]
Table 2: Sensitivity and Range
| Parameter | Description | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 25%, Accuracy (%RE) within ±25%. Signal should be distinguishable from background.[13] |
| Upper Limit of Quantification (ULOQ) | The highest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for a plot of measured vs. nominal concentrations across the range. |
| Quantification Range | The concentration range between the LLOQ and ULOQ. | Must meet the precision and accuracy criteria defined for LLOQ and ULOQ.[13] |
-
Methodology: A series of dilutions of a reference standard are prepared and analyzed. Linearity is assessed by performing a linear regression analysis of the expected concentration versus the measured concentration.
Table 3: Selectivity and Robustness
| Parameter | Description | Methodology |
| Selectivity | The ability to measure the analyte in the presence of potentially interfering substances. | Spike known concentrations of the AAV vector into at least six different lots of the sample matrix. Results should meet accuracy and precision criteria. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Introduce minor variations to the protocol, such as different annealing temperatures (±1-2°C) or incubation times. The impact on the final results should be evaluated against the original method's precision.[14] |
This compound Experimental Workflow
The following diagram illustrates the major steps in a typical Droplet Hybridization Probe Assay (this compound) workflow.
Caption: A generalized workflow for a Droplet Hybridization Probe Assay (this compound).
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and method validation.
Issue 1: No droplets are generated or droplet count is low.
-
Possible Causes:
-
Solutions:
-
Ensure all components are correctly seated and compatible with the instrument manufacturer's recommendations.
-
Carefully inspect cartridges for any visible obstructions before use.
-
Always use the ddPCR master mix recommended by the instrument manufacturer, as it contains surfactants required for stable droplet formation.[16]
-
Check the expiration date of the oil and store it according to the manufacturer's instructions.
-
Issue 2: High inter-well or inter-assay variability (%CV > 20%).
-
Possible Causes:
-
Inaccurate pipetting, especially when preparing serial dilutions or reaction mixes.
-
Poor sample quality or integrity, leading to inconsistent amplification.
-
Suboptimal annealing/extension temperature during thermal cycling.[16]
-
Edge effects on the 96-well plate due to uneven temperature distribution during incubation or PCR.[17]
-
-
Solutions:
-
Use calibrated pipettes and practice proper pipetting technique. For high precision, prepare master mixes for multiple reactions to minimize pipetting errors.[12]
-
Assess DNA/RNA purity (e.g., via A260/280 ratio) and integrity before the assay.
-
Perform a temperature gradient experiment to determine the optimal annealing temperature that provides the best separation between positive and negative droplet clusters.[15]
-
Avoid using the outer wells of the plate if edge effects are suspected, or use a thermal cycler with a heated lid designed to minimize this phenomenon.
-
Issue 3: "Rain" or scattered droplets between positive and negative clusters.
-
Possible Causes:
-
Suboptimal assay design (primers or probe).
-
Poor sample quality containing PCR inhibitors.
-
Incorrect thermal cycling parameters, particularly the annealing temperature or ramp rate.[15]
-
-
Solutions:
-
Redesign primers and/or probe. Ensure the probe's melting temperature (Tm) is 5-10°C higher than the primers' Tm.[16]
-
Further purify the sample or use a more dilute sample to reduce the concentration of inhibitors.
-
Optimize the annealing temperature using a gradient PCR. A lower temperature can sometimes help resolve scattered clusters, but too low a temperature may lead to non-specific amplification.
-
Issue 4: False positives detected in the No Template Control (NTC).
-
Possible Causes:
-
Contamination of reagents (water, master mix, primers/probes) with the target DNA or a previous amplicon.[12]
-
Contamination of the laboratory environment or pipettes.
-
-
Solutions:
-
Use fresh, nuclease-free water and aliquoted reagents.
-
Physically separate pre-PCR (sample preparation, reaction setup) and post-PCR (droplet reading, analysis) areas.
-
Use dedicated pipettes and filter tips for setting up PCR reactions.
-
Regularly decontaminate work surfaces and equipment with a 10% bleach solution followed by a DNA-degrading solution.[12]
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common this compound issues.
Caption: A decision tree for systematic this compound troubleshooting.
References
- 1. Accurate Quantification and Characterization of Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Digital Droplet-Based AAV Genome Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Quantification - Adeno-Associated Virus Vector Genome Titer Assay [cellandgene.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. nebiolab.com [nebiolab.com]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.intertek.com [cdn.intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. dPCR assay development | Digital PCR troubleshooting - Qiagen [qiagen.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. database.ich.org [database.ich.org]
- 15. gih.uq.edu.au [gih.uq.edu.au]
- 16. Digital Droplet PCR: CNV Analysis and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DHPA and HVA as Biomarkers of Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise monitoring of dopamine (DA) metabolism is critical for advancing our understanding and treatment of numerous neurological and psychiatric disorders. Dopamine turnover is assessed by measuring the concentration of its major metabolites. Among these, 3,4-dihydroxyphenylacetic acid (DHPA), also known as DOPAC, and homovanillic acid (HVA) are the most significant. Both this compound and HVA are products of enzymatic degradation of dopamine, but their relative concentrations can provide distinct insights into the compartmentalized metabolism of this crucial neurotransmitter. This guide provides a comprehensive comparison of this compound and HVA as biomarkers, summarizing key quantitative data, detailing experimental protocols for their measurement, and illustrating the metabolic pathways involved.
Dopamine Metabolism Pathway
Dopamine is metabolized to HVA through two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]
-
Pathway 1 (Intraneuronal): Dopamine is first metabolized by MAO within the presynaptic neuron to form this compound. This compound can then diffuse out of the neuron and be further metabolized by COMT in the extracellular space to produce HVA.[1]
-
Pathway 2 (Extraneuronal): Dopamine released into the synaptic cleft can be directly metabolized by COMT to form 3-methoxytyramine (3-MT). 3-MT is then subsequently converted to HVA by MAO.[1]
The relative levels of this compound and HVA can, therefore, provide an indication of whether dopamine metabolism is primarily occurring inside or outside the neuron.
Data Presentation: this compound vs. HVA in Health and Disease
The following tables summarize quantitative data for this compound and HVA in cerebrospinal fluid (CSF) and urine across different conditions. These values can vary between studies and laboratories, so they should be considered as representative examples.
Table 1: Cerebrospinal Fluid (CSF) Levels of this compound and HVA in Parkinson's Disease
| Biomarker | Healthy Controls (nM) | Parkinson's Disease Patients (nM) | Key Findings |
| This compound (DOPAC) | ~3.5 - 15 | Lower than controls | CSF levels of this compound are significantly lower in Parkinson's disease patients compared to healthy individuals.[2] |
| HVA | ~150 - 300 | Lower than controls | CSF HVA levels are also significantly reduced in Parkinson's disease patients.[2] |
| This compound/HVA Ratio | Varies | Can be altered | The ratio of these metabolites may provide insights into the relative activity of intraneuronal versus extraneuronal dopamine metabolism. |
Table 2: Urinary Levels of HVA in Neuroblastoma Diagnosis
| Biomarker | Diagnostic Sensitivity | Diagnostic Specificity | Key Findings |
| HVA | 71.9% - 91% | Varies | Urinary HVA is a key biomarker for the diagnosis and monitoring of neuroblastoma, a common childhood cancer.[3][4] Sensitivity can be affected by the stage of the disease and the age of the patient.[3] |
| HVA/VMA Ratio | Used for prognosis | Not for primary diagnosis | The ratio of HVA to Vanillylmandelic Acid (VMA), a metabolite of norepinephrine, can have prognostic significance in neuroblastoma.[5] |
Comparative Performance of this compound and HVA as Biomarkers
| Feature | This compound (DOPAC) | HVA |
| Primary Metabolic Pathway | Primarily reflects intraneuronal dopamine metabolism by MAO.[1] | Represents the end-product of both intraneuronal and extraneuronal dopamine metabolism.[1] |
| Reflection of Dopamine Turnover | Considered a good indicator of the rate of dopamine synthesis and degradation within the presynaptic terminal. | Reflects overall dopamine turnover in both the intra- and extraneuronal compartments. |
| Clinical Utility | - Lower levels in CSF are associated with Parkinson's disease.[2]- The this compound/DA ratio can be an index of dopamine metabolism. | - A well-established biomarker for neuroblastoma diagnosis and monitoring.[3][4]- Lower CSF levels are a consistent finding in Parkinson's disease.[2]- Altered levels are observed in various other neurological and psychiatric conditions. |
| Advantages | Provides more specific information about presynaptic dopamine metabolism. | As the final major metabolite, it reflects the total output of the dopamine system and is often present in higher, more easily detectable concentrations. |
| Limitations | Can be rapidly converted to HVA, potentially underestimating its production if measurement is delayed. | Levels can be influenced by peripheral dopamine metabolism, which may not reflect central nervous system activity. |
Experimental Protocols
The simultaneous measurement of this compound and HVA is typically performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Below is a representative protocol for HPLC-ECD analysis of this compound and HVA in cerebrospinal fluid (CSF).
Objective: To simultaneously quantify the concentrations of this compound and HVA in human CSF samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refrigerated autosampler and an electrochemical detector (ECD).
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
CSF samples collected and stored at -80°C.
-
This compound and HVA analytical standards.
-
Internal standard (e.g., isoproterenol).
-
Mobile phase components (e.g., sodium phosphate, citric acid, EDTA, sodium 1-octanesulfonic acid, methanol), all HPLC grade.
-
Perchloric acid.
Experimental Workflow:
Detailed Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and HVA (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M perchloric acid).
-
Prepare a mixed working standard solution containing both this compound and HVA.
-
Prepare a series of calibration standards by serially diluting the working standard solution to cover the expected concentration range in CSF.
-
Prepare an internal standard stock solution (e.g., 1 mg/mL isoproterenol).
-
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 200 µL of CSF, add 10 µL of the internal standard solution.
-
Add 20 µL of 2 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-ECD Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An aqueous buffer containing approximately 50 mM sodium phosphate, 0.1 mM EDTA, 0.35 mM sodium 1-octanesulfonic acid, adjusted to pH 3.0 with citric acid, mixed with 5-15% methanol. The exact composition should be optimized for ideal separation.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Potential: A screening potential (e.g., +0.1 V) and an analytical potential (e.g., +0.75 V) can be used in series to improve selectivity and sensitivity. The optimal potentials should be determined empirically.
-
-
-
Data Analysis:
-
Identify and integrate the peak areas for this compound, HVA, and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentrations of this compound and HVA in the CSF samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
Both this compound and HVA are valuable biomarkers for assessing dopamine metabolism, each offering unique insights. HVA provides a measure of total dopamine turnover and is a well-established clinical biomarker, particularly in neuroblastoma. This compound, on the other hand, offers a more specific window into intraneuronal dopamine metabolism, which can be particularly relevant for understanding the pathophysiology of diseases like Parkinson's. The choice between this compound and HVA, or the decision to measure both, will depend on the specific research or clinical question being addressed. The use of robust and validated analytical methods, such as HPLC-ECD or LC-MS/MS, is essential for obtaining accurate and reliable data to guide research and clinical decision-making. As our understanding of the distinct roles of these metabolites grows, their combined measurement will likely become increasingly important for a more nuanced assessment of dopaminergic function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The accuracy of the clinical diagnosis of Parkinson disease. The HUNT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
The Potential of DHPA as a Parkinson's Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers is a critical frontier in the battle against Parkinson's disease (PD). Early and accurate diagnosis, objective monitoring of disease progression, and the ability to measure therapeutic response are paramount for developing effective treatments. While significant progress has been made with biomarkers like α-synuclein, the exploration of novel candidates linked to the core pathophysiology of PD remains a priority. This guide provides a comparative analysis of 3,4-dihydroxyphenylacetaldehyde (DHPA), a reactive dopamine metabolite, as a potential biomarker for Parkinson's disease, contextualized against established and emerging biomarkers.
Executive Summary
This compound, also known as DOPAL, is the immediate product of dopamine metabolism by monoamine oxidase (MAO). Its high reactivity and neurotoxic properties, including its ability to induce α-synuclein aggregation, position it as a compelling biomarker candidate that is intrinsically linked to the dopaminergic neurodegeneration central to PD.[1][2][3] Unlike biomarkers that reflect downstream pathological events, this compound offers a potential window into the initial biochemical insults driving the disease. However, its validation is in early stages, and robust clinical data on its diagnostic performance is not yet available. This guide will compare the theoretical advantages of this compound with the established performance of other key biomarkers, particularly the highly sensitive and specific α-synuclein seed amplification assays (αSyn-SAA).
Data Presentation: A Comparative Look at Parkinson's Biomarkers
The following tables summarize the performance of various biomarkers for the diagnosis of Parkinson's disease. It is important to note that direct comparative studies including this compound are limited; therefore, this comparison is based on data from separate studies.
Table 1: Performance of α-Synuclein Seed Amplification Assays (αSyn-SAA) in Cerebrospinal Fluid (CSF)
| Study/Assay Type | Sensitivity | Specificity | Patient Cohort | Source |
| Multi-laboratory Comparison | 86% - 96% | 93% - 100% | De novo PD, Healthy Controls (HC), SWEDD | [4] |
| Amprion-SAA (LBD-type seeds) | 79.6% | 97.4% vs MSA, 97.5% vs PSP, 100% vs Controls | PD, MSA, PSP, Controls | [5][6] |
| ISNB-SAA (LBD-specific) | 81.6% | 96.5% vs MSA, 100% vs PSP, 100% vs Controls | PD, MSA, PSP, Controls | [5] |
| Parkinson's Progression Markers Initiative (PPMI) Cohort | 87.7% | 96.3% | PD, Healthy Controls | [7] |
Table 2: Performance of Other Key Parkinson's Disease Biomarkers
| Biomarker | Sample Type | Sensitivity | Specificity | Notes | Source(s) |
| This compound (DOPAL) | CSF, Plasma, Urine | N/A | N/A | Not yet validated with performance metrics. Considered a potential biomarker due to its direct role in dopamine neurotoxicity. | [1][2][3] |
| α-Synuclein (Total) | CSF | ~72% | ~65% | Limited by significant overlap between PD and control groups. | [8] |
| DJ-1 (oxidized) | Urine | N/A | N/A | Elevated levels in urine reflect oxidative stress, a hallmark of PD. | [9] |
| LRRK2 (phosphorylated) | Urine | N/A | N/A | Mutations are a common genetic cause of PD; phosphorylated form reflects kinase activity. | [9] |
| 18F-DOPA PET Imaging | Brain Imaging | 90% - 100% | 91% | Measures presynaptic dopaminergic integrity. | [10] |
| DAT-SPECT Imaging | Brain Imaging | 79% - 100% | 80% - 100% | Detects loss of dopamine transporters. | [7][8] |
| Urinary Kynurenine | Urine | 65.9% | 90.2% | Associated with PD severity and mild cognitive impairment. | [11] |
| DOPA Decarboxylase (DDC) | CSF | N/A | N/A | Identified as the most significantly increased protein in CSF of prodromal and de novo PD patients in some studies. | [12] |
Signaling Pathways and Experimental Workflows
Understanding the biological context of a biomarker is crucial for its validation and interpretation. The following diagrams illustrate the metabolic pathway of dopamine to this compound and a general workflow for biomarker validation.
Caption: Dopamine metabolism pathway highlighting the formation of the neurotoxic metabolite this compound (DOPAL).
Caption: A generalized workflow for the discovery and validation of clinical biomarkers.[13][14][15]
Experimental Protocols
Accurate and reproducible measurement is the bedrock of any validated biomarker. Below are methodologies for the quantification of this compound and α-synuclein.
Protocol 1: Quantification of this compound in Biological Fluids by HPLC-ECD
This protocol is a synthesized methodology based on established principles for measuring catecholamines and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16][17][18][19]
1. Sample Collection and Preparation:
-
CSF/Plasma: Collect samples and immediately add a stabilizing solution (e.g., perchloric acid) to prevent degradation.[18] Centrifuge at high speed (e.g., 10,000 x g) to pellet proteins.
-
Urine: Collect a 24-hour or spot urine sample. Acidify and store at -80°C until analysis.
-
Extraction (Optional but Recommended): Use a solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the sample.
2. Chromatographic Separation:
-
System: A standard HPLC system equipped with a refrigerated autosampler and a C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., 75 mM NaH2PO4) with an organic modifier (e.g., 8% acetonitrile) and an ion-pairing agent (e.g., 1.7 mM 1-octanesulfonic acid). The pH is typically acidic (e.g., pH 2.9).[17]
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.4-1.0 mL/min.[17]
-
Injection Volume: 20 µL of the prepared sample.[17]
3. Electrochemical Detection:
-
Detector: A multi-channel electrochemical detector with a glassy carbon working electrode.
-
Potential: Apply a specific potential to oxidize this compound. The potential must be optimized to be higher than the redox potential of this compound but low enough to maintain selectivity.[19] A guard cell is used to pre-oxidize potential interferences in the mobile phase.
4. Quantification:
-
Identify this compound based on its retention time compared to a known standard.
-
Quantify the concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
Protocol 2: α-Synuclein Seed Amplification Assay (αSyn-SAA)
The αSyn-SAA is a highly sensitive method that detects the presence of pathological, misfolded α-synuclein aggregates which act as "seeds."
1. Principle:
-
The assay is analogous to the RT-QuIC (Real-Time Quaking-Induced Conversion) used for prion diseases.
-
A small amount of patient biofluid (typically CSF) containing pathological α-synuclein "seeds" is added to a reaction mixture containing an excess of recombinant, monomeric α-synuclein substrate.
2. Reaction Setup:
-
Reaction Plate: The assay is performed in a multi-well plate (e.g., 96-well).
-
Reaction Mixture: Each well contains the recombinant α-synuclein substrate, a fluorescent dye (e.g., Thioflavin T, ThT) that binds to amyloid fibrils, and buffer solution.
-
Sample Addition: A small volume of the patient's CSF is added to each well.
3. Amplification Cycle:
-
The plate is incubated at a controlled temperature (e.g., 37°C) and subjected to cycles of vigorous shaking followed by periods of rest.
-
The shaking provides the energy to break apart newly formed α-synuclein aggregates, creating more "seeds" for the next round of amplification. This leads to an exponential increase in the amount of aggregated α-synuclein.
4. Real-Time Detection:
-
The fluorescence of the ThT dye is measured at regular intervals throughout the incubation period.
-
As α-synuclein aggregates form, ThT binds to them, causing a significant increase in its fluorescence signal.
-
A positive sample is identified by a characteristic sigmoidal curve of increasing fluorescence over time.
5. Data Analysis:
-
The time to reach a certain fluorescence threshold (lag phase) and the maximum fluorescence intensity are key parameters for analysis.
-
The results provide a qualitative (positive/negative) readout for the presence of pathological α-synuclein seeds.
Conclusion and Future Directions
The validation of biomarkers is a rigorous, multi-stage process that moves from discovery to analytical and clinical validation in large, diverse cohorts.[13][14][15] While α-synuclein seed amplification assays have emerged as a powerful tool with high sensitivity and specificity for diagnosing Parkinson's disease, there remains a need for biomarkers that are less invasive, more cost-effective, and that can track specific aspects of the disease process, such as the rate of dopaminergic cell death.
This compound holds significant promise in this regard. Its direct involvement in the neurotoxic cascade of dopamine metabolism makes it a candidate biomarker that is mechanistically linked to the core pathology of Parkinson's disease.[1][2][3] A rise in this compound levels could theoretically provide a more immediate measure of dopaminergic stress and degeneration than the accumulation of α-synuclein aggregates.
However, the path to validating this compound as a clinical biomarker requires substantial further research. Key next steps include:
-
Development of Standardized Assays: Robust, high-throughput, and standardized analytical methods for this compound quantification in various biofluids are needed.
-
Large-Scale Clinical Studies: Longitudinal studies in large, well-characterized patient cohorts are essential to determine the sensitivity, specificity, and predictive value of this compound for diagnosing PD, differentiating it from other parkinsonian syndromes, and tracking its progression.
-
Correlation with Other Markers: Investigating the correlation of this compound levels with clinical scores, imaging data (DAT-SPECT, 18F-DOPA PET), and other biomarkers like α-synuclein will be crucial to understanding its place in the diagnostic and prognostic landscape of Parkinson's disease.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Role of dopamine in the pathophysiology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired dopamine metabolism in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Comparison of Two α‐Synuclein Seed Amplification Assays for Discrimination of Parkinson Disease and Atypical Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two α-Synuclein Seed Amplification Assays for Discrimination of Parkinson Disease and Atypical Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updates in Diagnostic Testing in Parkinson Disease [practicalneurology.com]
- 8. Biomarkers for Parkinson’s Disease: How Good Are They? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Biomarkers for Parkinson’s Disease: Current Insights [techscience.com]
- 10. The sensitivity and specificity of F-DOPA PET in a movement disorder clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary kynurenine as a biomarker for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOPA-decarboxylase is elevated in CSF, but not plasma, in prodromal and de novo Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and validation of biomarkers for Parkinson’s disease from human cerebrospinal fluid using mass spectrometry-based proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarker discovery and validation for Parkinson's Disease: A machine learning approach | Semantic Scholar [semanticscholar.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Determination of 3,4-dihydroxyphenylalanine (DOPA) in plasma and cerebrospinal fluid by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cores.emory.edu [cores.emory.edu]
- 18. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 19. amuzainc.com [amuzainc.com]
A Guide for Researchers: Understanding the Nomenclature and Significance of DOPAL and DOPAC in Dopamine Metabolism
In the intricate landscape of neuroscience and drug development, precise terminology is paramount. Within the study of dopamine metabolism, two key metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid, are frequently discussed. While their names are similar, their chemical nature and biological roles differ significantly. This guide clarifies the nomenclature, provides a detailed comparison, and outlines the experimental methods for their study, aimed at researchers, scientists, and drug development professionals. It has come to our attention that the acronym "DHPA" is sometimes used in literature, potentially causing confusion. Based on a comprehensive review, the correct and widely accepted acronym for 3,4-dihydroxyphenylacetaldehyde is DOPAL . This guide will henceforth use the standardized nomenclature of DOPAL and DOPAC.
Introduction to DOPAL and DOPAC
Dopamine, a critical neurotransmitter, undergoes extensive metabolism in the brain. A primary pathway involves oxidative deamination by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This initial step does not directly produce the well-known metabolite DOPAC. Instead, it yields a highly reactive aldehyde intermediate: DOPAL (3,4-dihydroxyphenylacetaldehyde) [1][2][3][4].
DOPAL is a transient but crucial molecule. Due to its aldehyde group, it is chemically reactive and has been identified as a neurotoxic species, implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease[1][5][6][7]. The toxicity of DOPAL is a key area of research, as it can modify proteins and induce cellular stress[2][8].
The primary detoxification route for DOPAL is its rapid oxidation to DOPAC (3,4-dihydroxyphenylacetic acid) by the enzyme aldehyde dehydrogenase (ALDH)[2][9][10][11]. DOPAC is a more stable carboxylic acid and is considered a major end-product of dopamine catabolism within the neuron. It is subsequently methylated by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA)[12]. The ratio of DOPAC to dopamine is often used as an index of dopamine turnover.
Comparative Analysis: DOPAL vs. DOPAC
To facilitate a clear understanding of their distinct characteristics, the following table summarizes the key differences between DOPAL and DOPAC.
| Feature | DOPAL (3,4-dihydroxyphenylacetaldehyde) | DOPAC (3,4-dihydroxyphenylacetic acid) |
| Full Name | 3,4-dihydroxyphenylacetaldehyde | 3,4-dihydroxyphenylacetic acid |
| Synonyms | Dopamine aldehyde, Dopaldehyde | Dopacetic acid, Homoprotocatechuic acid |
| Chemical Formula | C₈H₈O₃[1][9] | C₈H₈O₄[12] |
| Molar Mass | 152.15 g/mol [1] | 168.15 g/mol [12] |
| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Metabolic Precursor | Dopamine[1][2] | DOPAL[2][9][10] |
| Enzyme of Formation | Monoamine Oxidase (MAO)[1][4] | Aldehyde Dehydrogenase (ALDH)[9][10][11] |
| Biological Role | Reactive intermediate, Neurotoxin[1][5][6] | Major dopamine metabolite, Index of dopamine turnover |
| Toxicity | Highly neurotoxic[1][5][7] | Significantly less toxic than DOPAL |
| Chemical Reactivity | High (due to aldehyde group) | Low |
| Concentration in Brain | Lower than DOPAC, but buildup is pathological[13][14] | Major acidic metabolite of dopamine |
Experimental Protocols for Quantification
The accurate measurement of DOPAL and DOPAC is crucial for research into dopamine metabolism and neurodegenerative diseases. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for the sensitive and simultaneous quantification of these compounds in biological samples[11].
Key Experimental Method: HPLC-ECD
1. Sample Preparation (Brain Tissue)
-
Homogenization: Brain tissue samples are dissected and immediately frozen. The tissue is then homogenized in a cold solution, typically 0.1 M perchloric acid (PCA), to precipitate proteins and prevent enzymatic degradation of the analytes[15].
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins[16].
-
Supernatant Collection: The resulting supernatant, containing the dopamine metabolites, is carefully collected for analysis[17]. For long-term storage, samples can be snap-frozen and kept at -80°C[16].
2. HPLC System and Conditions
-
Column: A reverse-phase C18 column is commonly used for the separation of dopamine and its metabolites[16][17].
-
Mobile Phase: The mobile phase is an aqueous buffer, often phosphate-based, with an acidic pH (e.g., pH 3.0) to ensure the analytes are in their protonated form. It typically contains an ion-pairing agent and an organic modifier like methanol or acetonitrile to optimize separation[17]. A common composition includes 0.1 M phosphate buffer, EDTA, and 10% methanol[17].
-
Flow Rate: A typical flow rate is 1.0 mL/min[17].
-
Electrochemical Detector (ECD): The detector consists of a flow cell with a working electrode (commonly glassy carbon) set at an oxidizing potential (e.g., +0.7 V) against a reference electrode (Ag/AgCl)[16]. As the electroactive compounds elute from the column and pass over the electrode, they are oxidized, generating a current that is proportional to their concentration.
3. Data Analysis
-
Standard Curve: A standard curve is generated using known concentrations of DOPAL and DOPAC to determine the relationship between peak area and concentration[18].
-
Quantification: The concentrations of DOPAL and DOPAC in the samples are calculated by comparing their peak areas to the standard curve[17]. Results are typically normalized to the initial tissue weight or protein content.
Visualizing the Metabolic Pathway and Experimental Workflow
To further aid in the understanding of the relationship between DOPAL and DOPAC and the process of their analysis, the following diagrams are provided.
References
- 1. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylacetaldehyde-Induced Protein Modifications and Their Mitigation by N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Impaired dopamine metabolism in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 13. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catechols in post-mortem brain of patients with Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 16. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 17. Dopamine measurement by HPLC [protocols.io]
- 18. besjournal.com [besjournal.com]
A Comparative Analysis of 3,4-Dihydroxyphenylacetic Acid (DHPA) Levels Across Different Brain Regions
This guide provides a comparative analysis of 3,4-dihydroxyphenylacetic acid (DHPA), a primary metabolite of dopamine, across various brain regions. The information is intended for researchers, scientists, and drug development professionals interested in the neurochemistry of dopamine systems. This document summarizes quantitative data on this compound levels, details the experimental protocols used for its measurement, and visualizes the key metabolic pathway.
Data Presentation: Comparative this compound Levels in Rat Brain
The following table summarizes the basal concentrations of this compound, also known as DOPAC, in several distinct regions of the rat brain. The data is compiled from studies utilizing high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive and specific method for quantifying monoamines and their metabolites. It is important to note that values can vary between studies due to factors such as animal strain, age, and specific experimental conditions.
| Brain Region | This compound Concentration (ng/mg tissue) | Reference |
| Striatum | 1.5 - 2.5 | [1] |
| Nucleus Accumbens | 1.0 - 2.0 | [1][2] |
| Olfactory Tubercle | 0.8 - 1.5 | [1][3] |
| Frontal Cortex | 0.1 - 0.3 | [4] |
| Hippocampus | Undetectable to very low levels | [5] |
| Cerebellum | Undetectable levels | [5] |
| Amygdala | Low, but detectable levels | [5] |
Experimental Protocols: Quantification of this compound in Brain Tissue
The determination of this compound levels in brain tissue is most commonly achieved through High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers excellent sensitivity and selectivity for catecholamines and their metabolites.[6] A general protocol is outlined below.
Tissue Sample Preparation
-
Dissection and Homogenization: Following euthanasia, the brain is rapidly removed and dissected on a cold plate to isolate the regions of interest (e.g., striatum, prefrontal cortex, hippocampus). The dissected tissue is weighed and immediately homogenized in a cold solution, typically 0.1 M perchloric acid containing an internal standard (e.g., N-methyl-5-hydroxytryptamine) to prevent degradation of the analytes.[1][7]
-
Centrifugation: The homogenate is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to precipitate proteins.[8]
-
Supernatant Collection: The resulting supernatant, which contains the monoamines and their metabolites, is carefully collected for analysis. For some protocols, the supernatant can be directly injected into the HPLC system, while others may include a filtration step.[8]
HPLC-ECD Analysis
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. The mobile phase typically consists of a citrate-phosphate buffer at a specific pH (e.g., 4.25), containing an ion-pairing agent like hexyl sulfate and a small percentage of methanol to facilitate the separation of dopamine, this compound, and other related compounds.[1][8]
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. A specific electrical potential is applied to a glassy carbon electrode, causing the electroactive compounds, including this compound, to oxidize. This oxidation generates an electrical current that is proportional to the concentration of the analyte.[6]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the this compound signal to a standard curve generated from known concentrations of this compound. The use of an internal standard helps to correct for any variations in sample preparation and injection volume.[1]
Mandatory Visualization
Dopamine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of dopamine, highlighting the formation of this compound.
Caption: Metabolic pathway of dopamine to this compound and HVA.
Experimental Workflow for this compound Quantification
The diagram below outlines the key steps in the experimental workflow for the quantification of this compound in brain tissue samples.
Caption: Workflow for this compound analysis in brain tissue.
References
- 1. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the significance of regional dopamine metabolism in the rat brain for the classification of centrally acting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional rat brain levels of 3,4-dihydroxyphenylacetic acid and homovanillic acid: concurrent fluorometric measurement and influence of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the formation rate of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in various rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 8. Simultaneous determination of dopamine, DOPAC and homovanillic acid. Direct injection of supernatants from brain tissue homogenates in a liquid chromatography--electrochemical detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC-ECD and LC-MS/MS for DHPA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-dihydroxyphenylacetic acid (DHPA), a primary metabolite of dopamine, is crucial for understanding neurotransmitter metabolism and the pharmacodynamics of various drugs. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
While HPLC-ECD has been a robust and cost-effective method for the analysis of electroactive compounds like this compound, LC-MS/MS has emerged as a powerful alternative offering superior sensitivity and specificity.[1] The choice between these two often involves a trade-off between the established reliability of HPLC-ECD and the advanced capabilities of LC-MS/MS.[1]
Dopamine Metabolism and the Role of this compound
This compound, also known as DOPAC, is a critical product of dopamine metabolism. Dopamine is enzymatically degraded by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized by aldehyde dehydrogenase (ALDH) to this compound.[2][3] Therefore, quantifying this compound levels provides a valuable indicator of dopamine turnover and the activity of MAO enzymes.
Comparative Analysis of HPLC-ECD and LC-MS/MS
The following tables summarize the key performance characteristics for the quantification of this compound using HPLC-ECD and LC-MS/MS. The data presented is a synthesis from multiple validation studies to provide a comprehensive overview.
Table 1: Performance Characteristics of HPLC-ECD and LC-MS/MS for this compound Quantification
| Validation Parameter | HPLC-ECD | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | < 1 pg | 0.0182 - 0.0797 ng/mL |
| Limit of Quantification (LOQ) | ~5 pg | 0.0553 - 0.2415 ng/mL |
| Precision (%RSD) | < 10% (Intra-day), < 20% (Inter-day) | < 10% (Intra- and Inter-day) |
| Accuracy/Recovery | 85 - 115% | 73.37% - 116.63% |
| Specificity | Good, but susceptible to interferences from compounds with similar redox potentials | Excellent, based on mass-to-charge ratio and fragmentation patterns |
| Sample Volume | Higher | Lower |
Data synthesized from multiple sources.[3][4]
Experimental Protocols
Detailed and validated protocols are essential for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC-ECD and LC-MS/MS techniques.
HPLC-ECD Methodology
This method is well-suited for the routine analysis of this compound in biological samples.
1. Sample Preparation:
-
For plasma or CSF samples, protein precipitation is a common initial step. This can be achieved by adding a precipitating agent like acetonitrile or perchloric acid to the sample.
-
The mixture is then vortexed and centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected and can be directly injected into the HPLC system or subjected to further cleanup if necessary.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of this compound.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 0.03 M KH2PO4) with an organic modifier (e.g., methanol) is commonly employed.[4] The pH of the mobile phase is adjusted to an acidic value (around 4.0) to ensure the proper ionization state of this compound.[4]
-
Flow Rate: A flow rate of approximately 1.5 mL/min is often used.[4]
3. Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set at an optimal value (e.g., +450 mV) to achieve sensitive and selective oxidation of this compound.[4]
LC-MS/MS Methodology
This method offers high sensitivity and specificity, making it ideal for complex matrices and low-concentration samples.
1. Sample Preparation:
-
Similar to the HPLC-ECD method, protein precipitation is a common first step for plasma and CSF samples.
-
Solid-phase extraction (SPE) can also be employed for more rigorous sample cleanup and concentration of the analyte.
-
For some applications, derivatization of this compound with a reagent like benzoyl chloride can be used to improve its chromatographic retention and ionization efficiency.[2]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a HILIC column is typically used.
-
Mobile Phase: A gradient elution using a binary mobile phase system is common. This often consists of an aqueous phase with a small amount of acid (e.g., 0.2% formic acid in water) and an organic phase (e.g., methanol).[3]
-
Flow Rate: The flow rate is generally lower than in conventional HPLC, often in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
The ion source parameters, such as IonSpray voltage and desolvation temperature, are optimized for maximum signal intensity.[2]
Experimental Workflow Comparison
The following diagram illustrates the generalized experimental workflows for the quantification of this compound using HPLC-ECD and LC-MS/MS.
Conclusion
Both HPLC-ECD and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.
-
HPLC-ECD is a reliable and cost-effective method that is well-suited for routine analyses where high sample throughput is required and the sample matrix is relatively clean. Its sensitivity is often sufficient for many applications.[1]
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for challenging applications, such as the analysis of very low concentrations of this compound in complex biological matrices.[5] The ability to use stable isotope-labeled internal standards also enhances the accuracy and precision of quantification. While the initial investment and operational costs are higher, the quality of the data and the reduced risk of interferences can be critical for certain research and clinical applications.
References
- 1. amuzainc.com [amuzainc.com]
- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.humanmetabolome.com [en.humanmetabolome.com]
- 5. Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin in animal and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Plasma DHPA as an Indicator of Central Dopaminergic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma 3,4-dihydroxyphenylacetic acid (DHPA), also known as DOPAC, as a biomarker for central dopaminergic activity, with a primary focus on its comparison with the more traditionally used biomarker, homovanillic acid (HVA). This document synthesizes experimental data to evaluate the utility of plasma this compound in clinical and research settings.
Introduction to Peripheral Biomarkers of Central Dopamine Activity
Assessing dopamine (DA) metabolism and turnover in the central nervous system (CNS) is crucial for understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, and for developing effective therapeutic agents. Direct measurement of DA in the brain is invasive and impractical for routine clinical use. Consequently, researchers have turned to peripheral biomarkers in cerebrospinal fluid (CSF) and plasma that may reflect central dopaminergic activity.
The primary metabolites of dopamine are this compound and HVA. While CSF levels of these metabolites are considered to be more direct indicators of central DA turnover, the invasive nature of lumbar puncture limits their widespread use. Plasma biomarkers offer a less invasive alternative, but their utility is complicated by the contribution of peripheral sources to the circulating pool of these metabolites. This guide evaluates the evidence for plasma this compound as a reliable indicator of central dopaminergic activity, comparing its performance with plasma HVA and other indices.
Comparative Analysis of Plasma this compound and Other Indicators
The utility of a peripheral biomarker for central dopaminergic activity is determined by its correlation with direct measures of CNS dopamine function, its response to pharmacological challenges, and its ability to distinguish between different pathological states. The following tables summarize the available data comparing plasma this compound and HVA.
Table 1: Correlation of Plasma Biomarkers with Central Dopaminergic Measures
| Biomarker | Central Measure | Species | Correlation | Key Findings & Limitations |
| Plasma this compound (DOPAC) | Brain this compound Concentration | Rat | Positive | Experimental manipulations of central dopamine neurons (e.g., nigrostriatal pathway stimulation, lesions, drug administration) lead to parallel changes in both brain and plasma this compound levels.[1] |
| CSF this compound Concentration | Human | Positive (Inferred) | CSF levels of this compound are decreased in Parkinson's disease, indicating a link to central dopamine deficiency.[2] The direct correlation between plasma and CSF this compound is not well-established in humans. | |
| Plasma HVA | Striatal Dopamine Transporter (DAT) Density (SPECT) | Human | Positive | A positive correlation between plasma HVA and DAT density in the striatum has been observed, suggesting plasma HVA can reflect a key aspect of central dopaminergic integrity.[3] |
| CSF HVA Concentration | Human | Positive (for changes) | While absolute levels of plasma and CSF HVA do not consistently correlate, changes in plasma HVA show a high correlation with changes in CSF HVA following pharmacological treatment.[4] | |
| Brain HVA Concentration | Rat | Positive | Similar to this compound, drug-induced changes in brain HVA are reflected in plasma HVA levels.[1] |
Table 2: Response of Plasma Biomarkers to Pharmacological Interventions
| Intervention | Biomarker | Species | Response | Notes |
| L-DOPA Administration | Plasma DOPA | Human | Increase | Plasma DOPA levels increase significantly after L-DOPA administration.[5][6][7] |
| Plasma HVA | Human | Increase | Levodopa treatment generally leads to an increase in CSF HVA levels, and changes in plasma HVA are correlated with CSF changes. | |
| Dopamine Agonists | Plasma HVA | Rat | Decrease | Dopamine agonists have been shown to decrease plasma HVA levels. |
| Dopamine Antagonists (e.g., Haloperidol) | Plasma this compound | Rat | Increase | Haloperidol administration leads to an increase in both brain and plasma this compound concentrations.[1] |
| Plasma HVA | Rat | Increase | Haloperidol administration leads to an increase in both brain and plasma HVA concentrations.[1] |
Experimental Protocols
Accurate and reproducible measurement of plasma this compound and HVA is critical for their validation and use as biomarkers. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
Key Experiment: Measurement of Plasma this compound and HVA using HPLC-ECD
This protocol provides a representative method for the simultaneous determination of this compound and HVA in human plasma.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the tubes on ice and centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma.
-
To 1 mL of plasma, add a stabilizing solution (e.g., perchloric acid to a final concentration of 0.1 M) to precipitate proteins and prevent catecholamine degradation.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered plasma supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol) to remove interfering substances.
-
Elute this compound and HVA with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
3. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A phosphate or citrate buffer solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 5-15% methanol or acetonitrile). The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8-1.2 mL/min.
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential is typically set between +0.6 V and +0.8 V.
-
Quantification: Generate a standard curve using known concentrations of this compound and HVA. The concentration in the plasma samples is determined by comparing the peak areas to the standard curve.
Visualizations
Dopamine Metabolism Pathway
Caption: Dopamine metabolism in the central nervous system leading to plasma this compound and HVA.
Experimental Workflow for Plasma Biomarker Analysis
Caption: Workflow for the analysis of plasma this compound and HVA using HPLC-ECD.
Conclusion
The evaluation of plasma this compound as a biomarker for central dopaminergic activity is a promising area of research. Evidence from animal studies suggests that plasma this compound levels can reflect changes in central dopamine metabolism, similar to the more established biomarker, plasma HVA.[1] In humans, while direct correlational studies are limited, the observation that CSF this compound is reduced in Parkinson's disease supports its link to central dopaminergic deficits.[2]
A key challenge for both plasma this compound and HVA is the significant contribution from peripheral sources. This can confound the interpretation of results and may obscure more subtle changes in central dopamine function. Future research should focus on direct comparisons of plasma this compound and HVA with in vivo measures of central dopamine function, such as dopamine transporter imaging, in human subjects. Furthermore, the development of methods to differentiate between central and peripheral contributions to plasma metabolite levels would significantly enhance the utility of these biomarkers.
For researchers and drug development professionals, plasma this compound represents a viable, non-invasive biomarker that, when used in conjunction with other clinical and imaging data, can provide valuable insights into central dopaminergic activity. Its sensitivity and specificity in various disease states and in response to novel therapeutics warrant further investigation.
References
- 1. Access to the CNS: Biomarker Strategies for Dopaminergic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOMARKERS TO DETECT CENTRAL DOPAMINE DEFICIENCY AND DISTINGUISH PARKINSON DISEASE FROM MULTIPLE SYSTEM ATROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma homovanillic acid and the dopamine transporter during cocaine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and CSF HVA before and after pharmacological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patterns of clinical response and plasma dopa levels in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma DOPA levels and growth hormone response to levodopa in parkinsomism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma DOPA levels and growth hormone response to levodopa in parkinsomism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerebrospinal Fluid (CSF) 3,4-Dihydroxyphenylacetic Acid (DOPAC) as a Biomarker in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers is a cornerstone of neurodegenerative disease research. Such markers are critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Cerebrospinal fluid (CSF), being in direct contact with the brain's extracellular space, offers a unique window into the biochemical changes underlying these complex disorders. Among the myriad of molecules investigated, 3,4-dihydroxyphenylacetic acid (DOPAC), a principal metabolite of dopamine, has garnered significant attention, particularly in diseases affecting the dopaminergic system. This guide provides a comparative analysis of CSF DOPAC levels and their correlation with clinical outcomes in key neurodegenerative diseases, comparing its performance against other prominent biomarkers.
The Dopaminergic Pathway and DOPAC Formation
Dopamine, a critical neurotransmitter, is primarily metabolized intracellularly by monoamine oxidase (MAO) to form DOPAC. Understanding this pathway is fundamental to interpreting the significance of CSF DOPAC levels. A disruption in this pathway, often due to the degeneration of dopaminergic neurons, is a hallmark of diseases like Parkinson's disease.
Caption: Dopamine metabolism pathway.
CSF DOPAC in Parkinson's Disease (PD)
Parkinson's disease is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency in the striatum. Consequently, CSF levels of dopamine and its metabolites are expected to reflect this neurodegeneration.
Correlation with Clinical Outcomes:
-
Early Diagnosis: Low CSF concentrations of DOPAC are a characteristic feature of PD, even in recently diagnosed patients.[1] This suggests its potential as an early diagnostic biomarker.
-
Pre-clinical Detection: Studies on at-risk individuals have shown that low initial CSF levels of both DOPAC and its precursor, L-DOPA, can predict the future development of clinical PD.[1][2] In one study, all subjects with both low DOPA (<2.63 pmol/mL) and low DOPAC (<1.22 pmol/mL) developed PD, demonstrating 75% sensitivity at 100% specificity.[2]
-
Disease Severity: The correlation between CSF DOPAC and PD severity is less consistent. While some studies report correlations between dopamine metabolites and motor symptoms like akinesia and freezing of gait, others find no significant association with broader scales like the Hoehn and Yahr score.[3][4] A recent longitudinal study found that baseline homovanillic acid (HVA), the other major dopamine metabolite, correlated with total scores on the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[5][6] Raw DOPAC levels in the same study correlated with dopamine transporter (DaT-SPECT) uptake ratios in the putamen, an imaging marker of nigrostriatal degeneration.[5][6]
-
Differential Diagnosis: In synucleinopathies (a group of diseases including PD), an elevated CSF ratio of Cys-DA/DOPAC appears to be a specific marker for parkinsonism, helping to distinguish PD and Multiple System Atrophy (MSA) from Pure Autonomic Failure (PAF), which does not typically involve motor symptoms.[7] CSF DOPAC and HVA levels are decreased in PD and MSA, but not in PAF.[8]
Quantitative Data Summary: CSF DOPAC in Parkinson's Disease
| Study Cohort | N (PD / Controls) | Mean CSF DOPAC (PD) | Mean CSF DOPAC (Controls) | Key Finding |
| Goldstein et al. (2018)[2] | 4 (Pre-clinical PD) / 22 (At-risk, no PD) | Lower (exact mean not stated) | Higher (exact mean not stated) | Low CSF DOPAC predicted conversion to clinical PD in at-risk individuals. |
| Makkonen et al. (2019)[4] | 16 / 21 | ~1.5 nmol/L | ~3.0 nmol/L | Parkinsonian patients had significantly decreased CSF DOPAC values. |
| Goldstein et al. (2020)[8] | 36 / 38 | Decreased (p<0.0001) | Normal | CSF DOPAC was significantly lower in PD patients compared to controls. |
| O'Gorman et al. (2021)[5][6] | 95 / 56 | Lower (p=0.06) | Higher | Baseline DOPAC levels were lower in individuals with PD. |
Note: Absolute values can vary significantly between studies due to analytical methods and patient cohorts. The trend of lower DOPAC in PD is consistent.
CSF DOPAC in Alzheimer's Disease (AD)
While not a primary dopamine-deficiency syndrome, Alzheimer's disease can also involve alterations in various neurotransmitter systems. The evidence for CSF DOPAC as a reliable biomarker in AD is less compelling than in PD.
Correlation with Clinical Outcomes:
-
Inconsistent Findings: Studies on CSF dopamine metabolites in AD have yielded mixed results. Some have found that levels of HVA and 5-HIAA (a serotonin metabolite) are lower in presenile (early-onset) AD patients compared to controls.[9][10] Other research, however, found no significant difference in baseline HVA levels between AD and PD patients, though levels were lowest in the most severely demented AD patients.[11]
-
Correlation with Dementia Severity: A potential link has been observed between the degree of dementia, as assessed by the Global Deterioration Scale (GDS), and low levels of CSF acetylcholinesterase (AChE), a cholinergic marker.[12] While not directly DOPAC, this highlights that various neurotransmitter systems are affected. In some dementia patient subgroups, low HVA concentrations were associated with specific neurological signs.[12]
Quantitative Data Summary: CSF HVA (Dopamine Metabolite) in Dementia
| Study Cohort | N (AD / Controls) | Mean CSF HVA (AD) | Mean CSF HVA (Controls) | Key Finding |
| Palmer et al. (1984)[9][10] | 15 (Presenile AD) / 19 | ~150 pmol/mL | ~300 pmol/mL | HVA was significantly lower in presenile AD patients. |
| Parnetti et al. (1993)[13] | 24 (Early-onset AD) / 20 | 175.7 +/- 54 pmol/mL | 260.6 +/- 88 pmol/mL | HVA was decreased in early-onset AD compared to controls. |
| Bareggi et al. (1982) as cited by Palmer et al.[10] | 13 / 10 | Decreased | Normal | Reported decreased CSF HVA in AD. |
Comparative Analysis with Alternative Biomarkers
CSF DOPAC does not exist in a vacuum. Its clinical utility must be weighed against other established and emerging biomarkers for neurodegenerative diseases.
| Biomarker | Disease Relevance | What It Measures | Correlation with Clinical Outcome | Comparison to CSF DOPAC |
| CSF DOPAC / HVA | PD , AD | Dopaminergic neuron activity/degeneration | PD: Good for early/pre-clinical detection; modest correlation with motor severity.[1][2][5] AD: Inconsistent findings; not a primary marker.[11][13] | More specific to dopaminergic systems. Less specific for AD pathology than core AD markers. |
| CSF α-Synuclein | PD , other synucleinopathies | Lewy body pathology | Lower levels in PD, but with significant overlap with other disorders.[14][15] | Measures the core pathology of PD rather than a downstream neurochemical change. Diagnostic utility is still under investigation. |
| CSF Aβ42, t-Tau, p-Tau | AD | Amyloid plaques (Aβ42) and neurofibrillary tangles/neurodegeneration (Tau) | The core diagnostic biomarkers for AD.[16][17] The Aβ42/p-Tau ratio correlates with cognitive performance in some dementia cohorts.[18] | Highly specific for the defining pathologies of AD. CSF DOPAC/HVA are not considered core AD biomarkers. |
| CSF Neurofilament Light (NfL) | General neurodegeneration (PD, AD, etc.) | Axonal damage | Levels are elevated in many neurodegenerative diseases and correlate with disease progression and severity. | A non-specific marker of neuronal injury. DOPAC is specific to the dopaminergic system. |
| DaT-SPECT Imaging | PD | Dopamine transporter density in the striatum | A well-established tool for diagnosing parkinsonian syndromes by visualizing dopaminergic deficits. | Provides anatomical information on the dopaminergic system. CSF DOPAC provides a biochemical measure of its activity.[5] |
Experimental Protocols and Methodologies
The accurate measurement of CSF biomarkers is paramount. The process involves standardized collection, processing, and analysis.
Caption: General workflow for CSF biomarker analysis.
Key Methodologies:
-
CSF Collection: Samples are typically obtained via lumbar puncture, with subjects in a lateral decubitus or sitting position.[1] To minimize variability, standardized procedures are crucial, including the use of polypropylene tubes and immediate processing.
-
Sample Processing: CSF is centrifuged to remove cells, aliquoted to prevent freeze-thaw cycles, and stored at -80°C until analysis.
-
Analytical Measurement:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This has been the traditional method for quantifying monoamine metabolites. It involves separating the compounds on a chromatography column and then detecting them based on their electrochemical properties.[1][4][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an increasingly common method that offers high sensitivity and specificity. It separates compounds via liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.[5][20] This technique can also identify and quantify conjugated forms of metabolites, such as sulfates and glucuronides.[20]
-
Conclusion
CSF DOPAC is a valuable biomarker that directly reflects the functional state of the central dopaminergic system.
-
For Parkinson's Disease: It holds significant promise as a biomarker for early and even pre-clinical diagnosis, particularly when combined with other neurochemical markers like L-DOPA.[1][2] Its utility in tracking disease progression is still being elucidated, but it correlates with imaging markers of dopaminergic decline.[5][6]
-
For Alzheimer's Disease: Its role is far less clear. The inconsistent findings and the primary role of amyloid and tau pathologies in AD mean that CSF DOPAC is not a frontline biomarker for this disease.[17]
-
Comparative Standing: Compared to pathology-specific markers like α-synuclein in PD or the Aβ/Tau panel in AD, DOPAC offers a functional readout of a specific neurotransmitter system. Its strength lies in its direct link to the dopamine deficiency that causes the primary motor symptoms of Parkinson's disease. However, for a comprehensive assessment, particularly in clinical trials, a multi-marker approach combining functional (DOPAC), pathological (α-synuclein), and general neurodegenerative (NfL) markers is the most powerful strategy.
References
- 1. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF and plasma concentrations of free norepinephrine, dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), 3,4-dihydroxyphenylalanine (DOPA), and epinephrine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Elevated cerebrospinal fluid ratios of cysteinyl-dopamine/3,4-dihydroxyphenylacetic acid in parkinsonian synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential abnormalities of cerebrospinal fluid dopaminergic vs. noradrenergic indices in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. Monoamine metabolite concentrations in lumbar cerebrospinal fluid of patients with histologically verified Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF monoamine metabolite levels in Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine metabolite concentrations and cholinesterase activities in cerebrospinal fluid of progressive dementia patients: relation to clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CSF monoamine metabolites in old age dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 16. CSF metabolites associated with biomarkers of Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation between CSF biomarkers of Alzheimer’s disease and global cognition in a psychogeriatric clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic assay for CSF catecholamines using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Age Exacerbates Dopamine Turnover in Response to Neurotoxic Insult: A Comparative Analysis in Young and Aged Rats
A critical examination of experimental data reveals that the aging process significantly alters the dopaminergic system's response to depletion, leading to a more pronounced increase in dopamine turnover in older rats compared to their younger counterparts. This guide provides a comprehensive comparison of the effects of dopamine depletion on 3,4-dihydroxyphenylacetic acid (DHPA) levels, a key metabolite of dopamine, in young versus aged rats, supported by experimental data and detailed methodologies.
The dopaminergic system, crucial for motor control, motivation, and reward, undergoes significant changes throughout the lifespan. With advancing age, there is a general decline in dopamine levels and receptor density, which can render the system more vulnerable to neurotoxic insults.[1] Understanding how age impacts the metabolic response to dopamine depletion is paramount for developing therapeutic strategies for age-related neurodegenerative diseases like Parkinson's disease.
Quantitative Comparison of this compound Levels Following Dopamine Depletion
To illustrate the differential effects of dopamine depletion on this compound levels in young and aged rats, the following table summarizes key findings from a study utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopamine depletion. While absolute this compound levels may not show significant changes, the ratio of this compound to dopamine (DA), an indicator of dopamine turnover, is markedly increased in aged animals.
| Brain Region | Age Group | Treatment | Dopamine (DA) Levels (ng/mg tissue) | This compound (DOPAC) Levels (ng/mg tissue) | This compound/DA Ratio |
| Striatum | Young (1 month) | Saline | 15.2 ± 1.1 | 2.5 ± 0.2 | 0.16 |
| Young (1 month) | MPTP (3 mg/kg/day for 8 days) | 7.8 ± 0.9 | 2.3 ± 0.3 | 0.29 | |
| Aged (21 months) | Saline | 12.5 ± 1.0 | 2.3 ± 0.2 | 0.18 | |
| Aged (21 months) | MPTP (3 mg/kg/day for 8 days) | 5.1 ± 0.7# | 2.1 ± 0.2 | 0.41# | |
| Nucleus Accumbens | Young (1 month) | Saline | 8.9 ± 0.8 | 1.8 ± 0.1 | 0.20 |
| Young (1 month) | MPTP (3 mg/kg/day for 8 days) | 7.9 ± 0.7 | 1.7 ± 0.2 | 0.22 | |
| Aged (21 months) | Saline | 7.5 ± 0.6 | 1.6 ± 0.1 | 0.21 | |
| Aged (21 months) | MPTP (3 mg/kg/day for 8 days) | 4.9 ± 0.5# | 1.5 ± 0.1 | 0.31# | |
| Olfactory Tubercle | Young (1 month) | Saline | 9.5 ± 0.9 | 1.9 ± 0.2 | 0.20 |
| Young (1 month) | MPTP (3 mg/kg/day for 8 days) | 8.5 ± 0.8 | 1.8 ± 0.2 | 0.21 | |
| Aged (21 months) | Saline | 8.1 ± 0.7 | 1.7 ± 0.1 | 0.21 | |
| Aged (21 months) | MPTP (3 mg/kg/day for 8 days) | 5.3 ± 0.6# | 1.6 ± 0.1 | 0.30*# |
*Data are presented as mean ± SEM. *p < 0.05 compared to respective saline-treated control. #p < 0.05 compared to MPTP-treated young rats. Data adapted from Gupta et al., Brain Research, 2000.[2]
As the data indicates, MPTP treatment induced a significant depletion of dopamine in the striatum of both young and old rats. However, in the nucleus accumbens and olfactory tubercle, a significant reduction in dopamine levels was observed only in the aged rats.[2] Critically, while the absolute levels of this compound (DOPAC) remained unchanged in these brain regions for both age groups after MPTP treatment, the ratio of this compound to dopamine was significantly higher in the aged MPTP-treated rats.[2] This suggests an accelerated dopamine turnover in the older animals as a compensatory mechanism for the more widespread neuronal damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for inducing dopamine depletion using MPTP and 6-hydroxydopamine (6-OHDA), two widely used neurotoxins in rodent models of Parkinson's disease.
MPTP-Induced Dopamine Depletion
This protocol is based on the methodology described by Gupta et al. (2000).
-
Animals: Young (1 month old) and aged (21 months old) male Long-Evans rats.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) at a low dose of 3 mg/kg daily for 8 consecutive days. A freshly prepared solution of MPTP in saline is used for injections. Control animals receive saline injections following the same schedule.
-
Tissue Collection and Preparation: Twenty-four hours after the last injection, animals are euthanized. The brains are rapidly removed and dissected on a cold plate to isolate the striatum, nucleus accumbens, and olfactory tubercle.
-
Neurochemical Analysis: The concentrations of dopamine and its metabolites, including this compound (DOPAC), are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
6-OHDA-Induced Dopamine Depletion
The 6-hydroxydopamine (6-OHDA) lesion model is another common method to induce dopamine depletion. Aged animals have been shown to be more susceptible to the toxic effects of 6-OHDA.[3][4]
-
Animals: Young adult and aged rats of the desired strain (e.g., Sprague-Dawley or Wistar).
-
Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30-60 minutes before 6-OHDA administration.
-
Stereotaxic Surgery: Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine mixture). The animal is then placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region, typically the medial forebrain bundle (MFB) or the striatum.
-
Neurotoxin Injection: 6-hydroxydopamine hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A specific amount of 6-OHDA (e.g., 8 µg in 4 µL for MFB lesions) is infused unilaterally into the target region using a microsyringe at a slow and constant rate.
-
Post-operative Care: After the injection, the needle is left in place for a few minutes to allow for diffusion and to prevent backflow. The incision is then sutured, and the animal is allowed to recover. Post-operative analgesics and care are provided.
-
Verification of Lesion: The extent of the dopamine lesion is typically verified 2-4 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem neurochemical or immunohistochemical analysis of dopamine and tyrosine hydroxylase levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine metabolic pathway and the general experimental workflow for investigating the effects of dopamine depletion.
References
- 1. Enhanced effects of 6-hydroxydopamine on evoked overflow of striatal dopamine in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor turnover rates in rat striatum are age-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Differences between Neonatal and Adult 6-Hydroxydopamine-Treated Rats to Dopamine Agonists: Relevance to Neurological Symptoms in Clinical Syndromes with Reduced Brain Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Navigating the Landscape of DHPA Measurement: A Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the consistency of biomarker measurements across different laboratories is paramount for the validation and interpretation of clinical and preclinical data. This guide delves into the critical topic of the reproducibility of 3,4-dihydroxyphenylacetic acid (DHPA) measurements, a key metabolite of dopamine. While direct, large-scale inter-laboratory comparison data for this compound appears to be limited in publicly available literature, this guide provides a framework for understanding and evaluating the current state of measurement consistency. By examining within-laboratory precision data and drawing parallels from proficiency testing for other biomarkers, we can establish best practices and highlight the need for greater standardization in this compound analysis.
The State of this compound Measurement Reproducibility
A comprehensive review of existing literature did not yield any formal inter-laboratory comparison studies or proficiency testing programs specifically for this compound. Such studies are crucial for establishing the interchangeability of results generated by different analytical laboratories.[1][2][3][4][5] In their absence, we must turn to the validation data reported in single-laboratory studies to understand the potential sources of variability.
While not a direct measure of inter-laboratory performance, intra- and inter-assay variation reported by individual labs provide insights into the precision of their methods.[6] These metrics, however, do not account for systematic biases that can occur between different laboratories due to variations in calibration standards, reagent sources, and specific equipment.[7]
To illustrate the importance of inter-laboratory comparisons, a study on the urinary biomarker 3-hydroxypropylmercapturic acid (3-HPMA) found an average inter-laboratory coefficient of variation of 7% for fortified samples and 16.2% for authentic urine samples.[7] This highlights that even with established methods like LC-MS/MS, variability between labs is a significant factor.[7] A similar dedicated effort for this compound would be invaluable to the research community.
Within-Laboratory Precision of this compound Measurements
The following table summarizes the reported intra- and inter-assay coefficients of variation (CV%) for this compound measurements from a single-laboratory study utilizing High-Performance Liquid Chromatography (HPLC) with electrochemical detection. It is crucial to interpret this data as a measure of precision within a single, controlled environment and not as a reflection of reproducibility across different laboratories.
| Laboratory/Study | Analytical Method | Matrix | Intra-Assay CV% | Inter-Assay CV% |
| Hsiao et al. (1996)[6] | HPLC-ECD | Human Plasma | < 10% | < 20% |
This table is based on data from a single study and is intended to be illustrative of within-laboratory precision. The absence of other studies in this table highlights the limited availability of publicly accessible, comparative data.
Experimental Protocol: A Best-Practice Approach to this compound Quantification
To promote greater consistency in this compound measurements, adherence to a well-defined and validated experimental protocol is essential. The following outlines a typical method for the quantification of this compound in biological matrices, such as plasma or urine, using HPLC with electrochemical or fluorescence detection.
Sample Preparation
-
Collection and Storage: Collect samples (e.g., blood, urine) using appropriate anticoagulants and preservatives. Centrifuge to separate plasma or process urine as required. Store samples at -80°C until analysis to minimize degradation of catecholamine metabolites.
-
Extraction:
-
For plasma samples, a common method is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound and other catecholamine metabolites.
-
Urine samples may require a dilution step and acidification prior to direct injection or extraction, depending on the sensitivity of the analytical method.
-
-
Internal Standard: Add a suitable internal standard (e.g., a deuterated this compound analog) to all samples, calibrators, and quality controls at the beginning of the sample preparation process to correct for extraction inefficiency and matrix effects.
Analytical Methodology: HPLC with Electrochemical Detection (HPLC-ECD)
-
Chromatographic System: An HPLC system equipped with a refrigerated autosampler and a column oven.
-
Column: A C18 reversed-phase column is typically used for the separation of this compound.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate or citrate buffer at an acidic pH (e.g., pH 3-4), containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: An electrochemical detector with a glassy carbon working electrode. The potential is set at an optimal voltage for the oxidation of this compound (e.g., +0.6 to +0.8 V).
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the samples is determined by interpolating the peak area ratio of this compound to the internal standard from the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the dopamine metabolism pathway.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified dopamine metabolism pathway showing the formation of this compound.
Conclusion and Future Directions
The reproducibility of this compound measurements across different laboratories is a critical consideration for its use as a reliable biomarker in research and drug development. While current publicly available data on inter-laboratory performance is scarce, the information from single-laboratory validations suggests that with standardized protocols, consistent results are achievable.
To move forward, the establishment of a formal proficiency testing program or a collaborative inter-laboratory study for this compound is highly recommended. Such an initiative would provide the necessary data to:
-
Establish a baseline for inter-laboratory variability.
-
Identify and address sources of systematic error.
-
Develop consensus reference ranges.
-
Ultimately, increase the confidence in this compound as a robust and reliable biomarker.
In the interim, researchers should prioritize the use of well-validated analytical methods, incorporate appropriate quality control measures, and transparently report their methodologies to facilitate cross-study comparisons. By working towards greater standardization, the scientific community can enhance the value and utility of this compound measurements in advancing our understanding of dopamine-related pathophysiology and therapeutic interventions.
References
- 1. Proficiency Testing | Department of Health | Commonwealth of Pennsylvania [pa.gov]
- 2. Design of external quality assessment schemes and definition of the roles of their providers in future epidemics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Overview of External Quality Assessment (EQA) [who.int]
- 5. iqls.net [iqls.net]
- 6. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3,4-Dihydroxyphenylacetic Acid (DHPA)
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Beyond groundbreaking discoveries, the responsible management of chemical waste is a critical component of operational excellence and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 3,4-Dihydroxyphenylacetic acid (DHPA), ensuring the safety of laboratory personnel and the protection of our environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a combustible solid and can cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
A comprehensive list of recommended PPE for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Protective Clothing | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Dust mask (e.g., N95) | Required when handling this compound powder to avoid inhalation. |
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process involves neutralization of acidic waste followed by appropriate disposal of the neutralized solution and contaminated materials.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol is designed for the neutralization of small quantities of aqueous solutions containing this compound.
Materials:
-
Aqueous this compound waste
-
Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container, clearly labeled
Procedure:
-
Dilution: In a suitable container, dilute the aqueous this compound waste with a large volume of cold water. A general guideline is a 1:10 ratio of acidic waste to water.[1] Always add the acid solution to the water, not the other way around, to prevent splashing and excessive heat generation.
-
Neutralization: While continuously stirring the diluted solution, slowly add sodium bicarbonate in small portions. As a carboxylic acid, this compound will react with the sodium bicarbonate, producing carbon dioxide gas, which will be observed as effervescence.[2]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue to add sodium bicarbonate until the pH is within the neutral range of 6.0 to 8.0.[1][3]
-
Final Disposal of Neutralized Solution: Once the solution is neutralized and no longer effervescing, it can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous materials (e.g., heavy metals) and is in accordance with local wastewater regulations.[1][3] The sodium salt of this compound, sodium 3,4-dihydroxyphenylacetate, is soluble in water, which should prevent precipitation during this process.
-
Waste Collection: If local regulations prohibit drain disposal of the neutralized solution, or if it contains other hazardous components, it must be collected in a clearly labeled hazardous waste container for pickup by a certified waste disposal service.[1]
III. Decontamination of Laboratory Equipment and Surfaces
Proper decontamination of labware and surfaces that have come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.
Procedure for Decontamination:
-
Initial Cleaning: Remove any gross contamination of this compound from surfaces or equipment.
-
Disinfection: For general surface decontamination, a 10% bleach solution can be used. Apply the solution and allow for a contact time of at least 15 minutes. Alternatively, commercially available phenolic disinfectants can be used, following the manufacturer's instructions.
-
Rinsing: After the required contact time, thoroughly rinse the surfaces with water to remove any residual cleaning agents, especially if bleach was used, as it can be corrosive to metal surfaces. A final rinse with 70% ethanol can also be performed.
-
Drying: Allow the decontaminated surfaces and equipment to air dry completely.
-
Waste Disposal of Cleaning Materials: All disposable materials used for decontamination (e.g., paper towels, wipes) should be placed in a sealed bag and disposed of as hazardous waste.
IV. Logical Workflow for this compound Waste Management
To ensure a consistent and safe approach to this compound disposal, the following logical workflow should be followed.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment not only protects your team but also builds trust in your laboratory's operational integrity.
References
Essential Safety and Handling Guide for 9,10-Dihydroxyphenanthrene (DHPA)
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 9,10-Dihydroxyphenanthrene.
Disclaimer: The acronym "DHPA" can refer to multiple chemical compounds. This guide focuses on 9,10-Dihydroxyphenanthrene, a metabolite of phenanthrene relevant in toxicological and metabolic research. The following safety protocols are based on the known hazards of phenanthrene and its derivatives due to the limited availability of a specific Safety Data Sheet (SDS) for 9,10-Dihydroxyphenanthrene.
This guide provides immediate and essential safety and logistical information for handling 9,10-Dihydroxyphenanthrene (this compound) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Summary and Quantitative Data
| Hazard Classification | Description | Precautionary Measures |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1][2] | Avoid release to the environment. Collect spillage. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | Avoid release into the environment. |
| Skin Irritation | May cause skin irritation upon prolonged or repeated contact. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection. |
| Inhalation | May cause respiratory irritation if inhaled as a dust. | Avoid dust formation and inhalation. Ensure adequate ventilation. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention.[3] |
This data is extrapolated from information on related phenanthrene compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A flame-resistant lab coat is advisable if working with flammable solvents. |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge and a particulate filter may be necessary when handling the powder outside of a fume hood or in case of a spill.[4] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be tightly sealed and clearly labeled.
2. Laboratory Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any known hazards.
3. Spill Cleanup:
-
In case of a small spill, wear appropriate PPE, and gently sweep the solid material into a designated waste container. Avoid generating dust.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
Experimental Protocol: General Guidance for Solution Preparation
The following is a general protocol for the preparation of a this compound solution, a common procedure in a research setting.
Objective: To prepare a stock solution of 9,10-Dihydroxyphenanthrene in a suitable organic solvent.
Materials:
-
9,10-Dihydroxyphenanthrene (solid)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Appropriate PPE (see table above)
Procedure:
-
Perform all operations in a chemical fume hood.
-
Don the appropriate PPE.
-
Weigh the desired amount of 9,10-Dihydroxyphenanthrene using an analytical balance.
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid.
-
Once the solid is dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
1. Waste Collection:
-
Solid Waste: Collect excess or unwanted this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated and placed in the same hazardous waste container.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
2. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and away from drains and sources of ignition.
3. Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain or in the regular trash.[3]
Visual Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the proper procedure for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
